Ivacaftor carboxylate
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[5-tert-butyl-2-hydroxy-4-[(4-oxo-1H-quinoline-3-carbonyl)amino]phenyl]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-23(2,3)15-10-16(24(4,5)22(30)31)19(27)11-18(15)26-21(29)14-12-25-17-9-7-6-8-13(17)20(14)28/h6-12,27H,1-5H3,(H,25,28)(H,26,29)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPYTFLCNPMVBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677348 | |
| Record name | 2-{5-tert-Butyl-2-hydroxy-4-[(4-oxo-1,4-dihydroquinoline-3-carbonyl)amino]phenyl}-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246213-24-0 | |
| Record name | Ivacaftor carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246213240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{5-tert-Butyl-2-hydroxy-4-[(4-oxo-1,4-dihydroquinoline-3-carbonyl)amino]phenyl}-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IVACAFTOR CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38WUF8D79H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Role of Ivacaftor Carboxylate in the Metabolic Journey of Ivacaftor: A Technical Guide
Abstract
Ivacaftor, a pioneering CFTR potentiator, has revolutionized the treatment of cystic fibrosis for individuals with specific genetic mutations. Its clinical efficacy is intricately linked to its pharmacokinetic and metabolic profile. This technical guide provides an in-depth exploration of the metabolism of ivacaftor, with a particular focus on the formation, characteristics, and clinical relevance of its major metabolite, ivacaftor carboxylate (M6). We will delve into the enzymatic pathways governing its biotransformation, the comparative pharmacology of its metabolites, and the analytical methodologies essential for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of ivacaftor's metabolic fate and its implications for therapeutic optimization.
Introduction: Ivacaftor and the Dawn of CFTR Modulation
Cystic fibrosis (CF) is an autosomal recessive disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, leading to dysfunctional or absent CFTR protein.[1] This protein is a crucial chloride channel, and its impairment results in the accumulation of thick, sticky mucus in various organs, most notably the lungs.[2] Ivacaftor (marketed as Kalydeco) represents a breakthrough in CF therapy as the first approved CFTR potentiator.[2][3] It is designed to enhance the channel-open probability of the CFTR protein on the cell surface, thereby restoring chloride ion transport.[4][5] The therapeutic success of ivacaftor, both as a monotherapy and in combination with CFTR correctors, has underscored the importance of understanding its disposition within the body.[3][6] A critical aspect of this is its extensive metabolism, which leads to the formation of several metabolites, including the prominent this compound.
The Metabolic Pathway of Ivacaftor: A Symphony of Biotransformation
Ivacaftor undergoes extensive metabolism, primarily in the liver, before its elimination from the body.[7][8] The cytochrome P450 (CYP) enzyme system, specifically the CYP3A subfamily (including CYP3A4 and CYP3A5), plays a central role in this process.[8][9] This metabolic conversion results in the formation of two major metabolites: hydroxymethyl-ivacaftor (M1) and this compound (M6).[4][7][8]
The metabolic journey from the parent drug to its metabolites is a multi-step process. Ivacaftor is first hydroxylated to form the M1 metabolite. Subsequently, M1 is further oxidized to form the M6 metabolite, this compound. This sequential oxidation highlights the intricate enzymatic machinery involved in drug clearance.
Caption: Metabolic pathway of ivacaftor to its major metabolites, M1 and M6.
Characterization of Ivacaftor Metabolites: A Tale of Two Molecules
A comprehensive understanding of ivacaftor's in vivo activity necessitates a thorough characterization of its primary metabolites, M1 and M6. While structurally related, they exhibit distinct pharmacological profiles.
Hydroxymethyl-ivacaftor (M1): The Active Metabolite
The M1 metabolite, hydroxymethyl-ivacaftor, is considered pharmacologically active.[4][7][8] It retains the ability to potentiate the CFTR channel, albeit with a reduced potency compared to the parent drug. Studies have indicated that M1 has approximately one-sixth the potency of ivacaftor.[4][7][8] Despite its lower potency, the systemic exposure of M1 contributes to the overall therapeutic effect of ivacaftor.
This compound (M6): The Inactive Metabolite
In contrast to M1, this compound (M6) is considered to be pharmacologically inactive.[4][8] Its potency is less than one-fiftieth that of ivacaftor, rendering its direct contribution to CFTR potentiation negligible.[4][7][8] The formation of M6 represents a significant step in the detoxification and elimination pathway of ivacaftor.
Pharmacokinetics and Elimination: The Journey's End
The pharmacokinetic profiles of ivacaftor and its metabolites have been well-characterized. Following oral administration, ivacaftor is absorbed and extensively metabolized. The majority of the drug is eliminated in the feces in the form of its metabolites.[7]
| Compound | Contribution to Eliminated Dose | Pharmacological Activity |
| Ivacaftor (Parent Drug) | Minor | High |
| Hydroxymethyl-ivacaftor (M1) | Approximately 22% | Active (approx. 1/6th of ivacaftor)[1][7][8] |
| This compound (M6) | Approximately 43% | Inactive (less than 1/50th of ivacaftor)[1][7][8] |
Table 1: Elimination and Activity of Ivacaftor and its Major Metabolites
Recent research has also shed light on the differential distribution of these metabolites. While both M1 and M6 are detected in plasma, M6 was rarely detected in airway epithelial cells, the primary site of action for CFTR modulators.[10] In vitro studies suggest that M1 readily crosses cell membranes, whereas M6 does not.[10] This finding has significant implications for understanding the localized pharmacological effects of ivacaftor's metabolites.
Clinical Significance of Ivacaftor Metabolism
The metabolism of ivacaftor has several important clinical implications that must be considered for safe and effective use.
Drug-Drug Interactions
Given that ivacaftor is primarily metabolized by CYP3A, there is a significant potential for drug-drug interactions with concomitant medications that are inhibitors or inducers of this enzyme system.[8][9]
-
CYP3A Inhibitors: Strong and moderate inhibitors of CYP3A can significantly increase the systemic exposure of ivacaftor, potentially leading to an increased risk of adverse effects. Dose adjustments of ivacaftor are often necessary when co-administered with these agents.[11]
-
CYP3A Inducers: Conversely, strong inducers of CYP3A can decrease the systemic exposure of ivacaftor, potentially reducing its therapeutic efficacy.
Hepatic Impairment
Since the liver is the primary site of ivacaftor metabolism, patients with hepatic impairment may exhibit altered pharmacokinetic profiles.[7] Dose adjustments are recommended for patients with moderate to severe hepatic impairment to avoid excessive drug accumulation.[7]
Analytical Methodologies for Ivacaftor and its Metabolites
The accurate quantification of ivacaftor and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose.[12][13]
Experimental Protocol: LC-MS/MS Quantification
The following is a generalized protocol for the simultaneous quantification of ivacaftor, hydroxymethyl-ivacaftor, and this compound in plasma.
-
Sample Preparation:
-
A small volume of plasma (e.g., 50 µL) is aliquoted.
-
An internal standard solution (containing stable isotope-labeled analogs of the analytes) is added.
-
Protein precipitation is performed by adding a solvent such as acetonitrile.
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected for analysis.
-
-
Chromatographic Separation:
-
An aliquot of the supernatant is injected onto a reverse-phase C18 HPLC column.
-
A gradient elution is performed using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometric Detection:
-
The column effluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
The analytes are detected using multiple reaction monitoring (MRM) by selecting specific precursor-to-product ion transitions for each compound and its internal standard.
-
Caption: A typical workflow for the quantification of ivacaftor and its metabolites by LC-MS/MS.
Conclusion and Future Directions
The metabolism of ivacaftor is a critical determinant of its clinical pharmacology. The formation of the active metabolite M1 and the inactive metabolite M6, this compound, highlights the intricate biotransformation pathways that govern the drug's disposition. A thorough understanding of these pathways is essential for optimizing therapeutic regimens, managing drug-drug interactions, and ensuring patient safety. Future research should continue to explore the differential tissue distribution of ivacaftor's metabolites and their potential off-target effects. Furthermore, the development of advanced analytical techniques will continue to refine our understanding of the complex interplay between ivacaftor, its metabolites, and the host.
References
-
Pharmacokinetic interactions between ivacaftor and cytochrome P450 3A4 inhibitors in people with cystic fibrosis and healthy controls. ResearchGate. Available at: [Link].
-
Flume, P. A., & Van Devanter, D. R. (2012). Ivacaftor: a novel gene-based therapeutic approach for cystic fibrosis. Pulmonary therapy, 1(1), 1-11. Available at: [Link].
-
Gong, L., Thorn, C. F., Klein, T. E., & Altman, R. B. (2016). PharmGKB summary: ivacaftor pathway, pharmacokinetics/pharmacodynamics. Pharmacogenetics and genomics, 26(8), 396. Available at: [Link].
-
Ivacaftor. PubChem. Available at: [Link].
- Šagud, M., et al. (2024). Ivacaftor pharmacokinetics and lymphatic transport after enteral administration in rats. European Journal of Pharmaceutical Sciences, 195, 106749.
-
Ivacaftor and Lumacaftor Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx. Available at: [Link].
- Rosen, R., & Rhee, D. (2025). Pharmacokinetics of Ivacaftor, Tezacaftor, Elexacaftor, and Lumacaftor in Special Cystic Fibrosis Populations: A Systematic Review. Clinical Pharmacokinetics, 1-20.
- Guimbellot, J., et al. (2024). Differential distribution of ivacaftor and its metabolites in plasma and human airway epithelia. Pulmonary Pharmacology & Therapeutics, 88, 102314.
-
Ivacaftor pharmacokinetics and lymphatic transport after enteral administration in rats. (2024). European Journal of Pharmaceutical Sciences, 195, 106749. Available at: [Link].
-
Ivacaftor. Wikipedia. Available at: [Link].
-
van der Meer, R., et al. (2019). Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, this compound, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability. Therapeutic Drug Monitoring, 41(4), 514-522. Available at: [Link].
-
Van Goor, F., et al. (2014). Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator. Journal of Medicinal Chemistry, 57(21), 8821-8832. Available at: [Link].
-
This compound. ClinPGx. Available at: [Link].
-
The Effects of Ivacaftor on CF Fatty Acid Metabolism: An Analysis from the GOAL Study. (2016). American journal of respiratory and critical care medicine, 193(7), 776-783. Available at: [Link].
-
Robertson, S. M., et al. (2015). Clinical drug-drug interaction assessment of ivacaftor as a potential inhibitor of cytochrome P450 and P-glycoprotein. The Journal of Clinical Pharmacology, 55(2), 178-185. Available at: [Link].
-
This compound. PubChem. Available at: [Link].
-
Development of HPLC and LC–MS/MS methods for the analysis of ivacaftor, its major metabolites and lumacaftor in plasma and sputum of cystic fibrosis patients treated with ORKAMBI or KALYDECO. ResearchGate. Available at: [Link].
-
Pharmacokinetics of Ivacaftor, Tezacaftor, Elexacaftor, and Lumacaftor in Special Cystic Fibrosis Populations: A Systematic Review. (2025). Clinical Pharmacokinetics. Available at: [Link].
-
Drug Interactions | KALYDECO® (ivacaftor) | Healthcare Professionals. Available at: [Link].
-
D'Avolio, A., et al. (2023). Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients' Plasma by a Novel LC–MS/MS Method. Pharmaceuticals, 16(2), 304. Available at: [Link].
-
Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, this compound, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability. Amsterdam UMC. Available at: [Link].
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Pharmacokinetics of Ivacaftor, Tezacaftor, Elexacaftor, and Lumacaftor in Special Cystic Fibrosis Populations: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ivacaftor - Wikipedia [en.wikipedia.org]
- 4. lgmpharma.com [lgmpharma.com]
- 5. Ivacaftor pharmacokinetics and lymphatic transport after enteral administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ivacaftor: A Novel Gene-Based Therapeutic Approach for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PharmGKB summary: ivacaftor pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Differential distribution of ivacaftor and its metabolites in plasma and human airway epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kalydecohcp.com [kalydecohcp.com]
- 12. Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, this compound, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Monograph: Ivacaftor Carboxylate (Metabolite M6)
Characterization, Metabolic Pathway, and Analytical Quantification
Executive Summary
Ivacaftor carboxylate (commonly designated as Metabolite M6 ) is the major downstream metabolite of the CFTR potentiator Ivacaftor (VX-770). Unlike its precursor hydroxymethyl-ivacaftor (Metabolite M1), M6 is pharmacologically inactive, possessing approximately 1/50th the potency of the parent compound.[1][2][3][4] Despite its lack of therapeutic efficacy, M6 serves as a critical biomarker for hepatic CYP3A4 activity and renal clearance dynamics in clinical pharmacology.
This guide provides a definitive technical profile of this compound, detailing its physicochemical properties, the causality of its metabolic formation, and validated LC-MS/MS protocols for its quantification in biological matrices.
Physicochemical Profile
This compound is formed via the sequential oxidation of one of the tert-butyl groups on the phenol ring of Ivacaftor. The transformation from a lipophilic tert-butyl to a polar carboxylic acid significantly alters the molecule's solubility and receptor binding affinity.
Table 1: Chemical Specification
| Parameter | Specification |
| Common Name | This compound (Metabolite M6) |
| IUPAC Name | 2-[5-tert-butyl-2-hydroxy-4-[(4-oxo-1,4-dihydroquinoline-3-carbonyl)amino]phenyl]-2-methylpropanoic acid |
| Molecular Formula | C₂₄H₂₆N₂O₅ |
| Average Molecular Weight | 422.48 g/mol |
| Monoisotopic Mass | 422.1842 Da |
| Parent Compound | Ivacaftor (C₂₄H₂₈N₂O₃, MW: 392.[4][5]49) |
| Precursor Metabolite | Hydroxymethyl-ivacaftor (M1) (C₂₄H₂₈N₂O₄, MW: 408.49) |
| Pharmacological Status | Inactive (Non-therapeutic) |
| Elimination Route | Predominantly Fecal/Biliary (>80%); Renal (Minor) |
Metabolic Pathway & Causality
The formation of this compound is a two-step oxidative process primarily mediated by the Cytochrome P450 system in the liver.[3] Understanding this pathway is essential for interpreting pharmacokinetic (PK) data, particularly in patients with hepatic impairment or those undergoing co-therapy with CYP3A inhibitors (e.g., ketoconazole).
Mechanism of Action[6]
-
Phase I Hydroxylation (Formation of M1): CYP3A4 and CYP3A5 catalyze the oxidation of a methyl group within the tert-butyl moiety of Ivacaftor, yielding hydroxymethyl-ivacaftor (M1). M1 retains partial pharmacological activity (~1/6th of Ivacaftor).[1][2][3][4]
-
Phase I Oxidation (Formation of M6): The primary alcohol on M1 is further oxidized (likely via cytosolic alcohol dehydrogenases or continued CYP activity) to a carboxylic acid, forming this compound (M6). This addition of a polar anionic group drastically reduces the molecule's ability to interact with the hydrophobic binding pocket of the CFTR protein, rendering it inactive.
Visualization: Metabolic Cascade
The following diagram illustrates the sequential oxidation pathway.
Caption: Sequential oxidation of Ivacaftor to M1 and M6. Note the mass shift (+16 Da, then +14 Da) corresponding to oxygen insertion and oxidation.
Analytical Protocol: LC-MS/MS Quantification
To accurately quantify M6 in plasma or sputum, a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required.[3] The protocol below prioritizes specificity to distinguish M6 from the structurally similar M1 and parent compounds.
Sample Preparation (Protein Precipitation)
Rationale: Direct injection of plasma fouls columns. Protein precipitation with acetonitrile is chosen over solid-phase extraction (SPE) for throughput efficiency, as M6 recovery is high using organic solvents.
-
Aliquot: Transfer 50 µL of patient plasma into a 1.5 mL centrifuge tube.
-
Internal Standard: Add 20 µL of stable isotope-labeled internal standard (e.g., Ivacaftor-d9 or M6-d9).
-
Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Agitation: Vortex vigorously for 30 seconds to ensure complete protein denaturation.
-
Separation: Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial.
LC-MS/MS Parameters
Rationale: A reverse-phase C18 column is necessary to separate the hydrophobic parent from the more polar M6. Acidic mobile phases facilitate protonation for positive mode electrospray ionization (ESI+).
-
Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 100 mm, 2.5 µm).
-
Gradient: 30% B to 90% B over 3 minutes.
-
Ionization: ESI Positive Mode.
Table 2: MRM Transitions (Quantification)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Ivacaftor | 393.2 | 337.1 | 30 | 25 |
| Metabolite M1 | 409.2 | 353.1 | 30 | 22 |
| Metabolite M6 | 423.2 | 367.1 | 30 | 20 |
Note: The transition 423.2 > 367.1 represents the loss of the tert-butyl moiety (modified).
Visual Workflow: Quantification Logic
Caption: Step-by-step bioanalytical workflow for isolating and quantifying M6 from plasma.
Clinical Interpretation & References
Clinical Relevance
While M6 is inactive, its accumulation is clinically significant. In patients with severe renal impairment, M6 exposure increases significantly compared to the parent drug. Furthermore, because M6 elimination is transporter-dependent (SLCO1B1), genetic polymorphisms in transporter proteins can alter M6 levels, serving as a secondary probe for transporter function.
References
-
Vertex Pharmaceuticals. (2024). KALYDECO (ivacaftor) Prescribing Information. U.S. Food and Drug Administration. Link
-
Schneider, E. K., et al. (2016). Development of HPLC and LC-MS/MS methods for the analysis of ivacaftor, its major metabolites and lumacaftor in plasma and sputum. Journal of Chromatography B. Link
-
Habler, K., et al. (2025). A Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Cystic Fibrosis Drugs. National Institutes of Health (PMC). Link
-
PubChem. (2025).[4] this compound (Compound Summary). National Library of Medicine. Link
Sources
- 1. PharmGKB summary: ivacaftor pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Cystic Fibrosis Drugs (Caftors) in Plasma and Its Application for Therapeutic Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (IVA-M6) [benchchem.com]
- 4. Ivacaftor | C24H28N2O3 | CID 16220172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Multiple Reaction Monitoring Mass Spectrometry for the Drug Monitoring of Ivacaftor, Tezacaftor, and Elexacaftor Treatment Response in Cystic Fibrosis: A High-Throughput Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of HPLC and LC-MS/MS methods for the analysis of ivacaftor, its major metabolites and lumacaftor in plasma and sputum of cystic fibrosis patients treated with ORKAMBI or KALYDECO - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Pharmacological and Metabolic Profile of Ivacaftor Carboxylate (M6) in CFTR Modulation
[1][2][3][4][5][6]
Executive Summary
Ivacaftor Carboxylate (M6) represents the terminal, pharmacologically inactive oxidation product of the CFTR potentiator Ivacaftor (VX-770).[1][2][3][4][5] Unlike its precursor metabolite (hydroxymethyl-ivacaftor, M1), which retains significant channel-gating activity, M6 serves as a critical biomarker for hepatic clearance and systemic accumulation rather than a therapeutic effector.
This technical guide delineates the structural, pharmacokinetic, and mechanistic reasons for the M6 metabolite's lack of efficacy, providing a rigorous framework for distinguishing active vs. inactive moieties in CFTR modulator development.
Chemical Basis and Metabolic Pathway
The Oxidation Cascade
Ivacaftor is extensively metabolized in the liver by cytochrome P450 enzymes (primarily CYP3A4 and CYP3A5).[1][5] The pathway proceeds through a sequential oxidation process:
-
Hydroxylation: The tert-butyl group of Ivacaftor is hydroxylated to form M1 (Hydroxymethyl-ivacaftor) .[5] M1 is pharmacologically active (approx. 1/6th to equipotent to parent depending on the assay).[6][3][5][7][8]
-
Carboxylation: M1 is further oxidized to form M6 (this compound) .[5] This step introduces a polar carboxylic acid group, fundamentally altering the molecule's physicochemical properties.[5]
Pathway Visualization
The following diagram illustrates the sequential oxidation and the divergence in pharmacological activity.
[1][7]
Structural Activity Relationship (SAR): Why M6 Fails to Modulate
The "role" of M6 in CFTR modulation is defined by its inability to bind or gate the channel effectively.[5] Understanding this failure is crucial for designing next-generation correctors and potentiators.
The Hydrophobic Mismatch
Ivacaftor binds to a hydrophobic pocket at the interface of the membrane lipid bilayer and the CFTR transmembrane domains (TMDs).
-
Ivacaftor/M1: Possess high lipophilicity (LogP ~5.7), allowing them to partition into the lipid bilayer and access the transmembrane binding site.[5]
-
M6 (Carboxylate): The introduction of the carboxylate group (
) at physiological pH creates a localized negative charge and significantly increases polarity.[5]
Mechanism of Exclusion[7]
-
Membrane Impermeability: The charged carboxylate group prevents M6 from passively diffusing across the cell membrane to reach intracellular or intramembranous binding sites.[5]
-
Binding Site Repulsion: Even if M6 accesses the site, the hydration shell around the charged carboxylate disrupts the hydrophobic interactions (Van der Waals forces) required to stabilize the open conformation of the CFTR channel.[5]
Comparative Potency Data
The following table summarizes the consensus potency data derived from electrophysiological assays.
| Compound | Chemical State | Relative Potency (vs. Parent) | CFTR Modulation Status |
| Ivacaftor (VX-770) | Parent | 1.0 (Reference) | Potent Potentiator |
| Metabolite M1 | Hydroxymethyl | ~0.16 – 1.0 | Active (Retains efficacy) |
| Metabolite M6 | Carboxylate | < 0.02 (Negligible) | Inactive |
Technical Insight: While M6 is inactive on the target, it accounts for approximately 43% of the total eliminated drug dose, compared to 22% for M1.[1][8] This makes M6 a critical marker for compliance and metabolic clearance, even if it contributes nothing to the therapeutic effect [1][3].[5]
Experimental Protocol: Validating Metabolite Potency
To rigorously determine the role of a metabolite like M6, researchers must utilize the Ussing Chamber technique with primary human bronchial epithelial (HBE) cells. This assay measures short-circuit current (
Protocol Design: Differential Potency Assessment
Objective: Quantify the potentiating activity of M6 relative to Ivacaftor and M1.[3][5]
Reagents:
-
Primary HBE cells (Genotype: F508del/G551D or F508del/F508del).[5]
-
Amiloride (ENaC inhibitor).[5]
-
Forskolin (cAMP agonist).[5]
Workflow Steps:
-
Monolayer Formation: Culture HBE cells at air-liquid interface (ALI) for 21–28 days until transepithelial electrical resistance (TEER) > 200
.[5] -
Mounting: Mount inserts in Ussing chambers bathed in Krebs-Henseleit solution (37°C, pH 7.4), gassed with 95%
/ 5% . -
Voltage Clamp: Clamp voltage to 0 mV and record
. -
Baseline Inhibition: Add Amiloride (100 µM) apically to block sodium channels.[5]
-
Activation: Add Forskolin (10 µM) bilaterally to phosphorylate CFTR.[5] Wait for plateau.
-
Test Addition (The Critical Step):
-
Inhibition: Add CFTRinh-172 (10 µM) to confirm that the current is CFTR-specific.[5]
Expected Outcome Visualization
The following logic flow describes the expected electrophysiological trace interpretation.
Clinical & Safety Implications
While M6 does not modulate CFTR, its high plasma concentration (often higher than parent drug due to lower volume of distribution and accumulation) has implications for safety and drug-drug interactions (DDI).[5]
-
Transporter Inhibition: M6 is a substrate and potential inhibitor of OATP1B1 and OATP1B3.[5] High circulating levels of M6 can interfere with the hepatic uptake of other drugs (e.g., statins), necessitating dose adjustments [2].
-
Cellular Exclusion: Clinical studies analyzing nasal epithelial cells from patients treated with Ivacaftor found detectable levels of Parent and M1, but undetectable levels of M6 intracellularly.[5] This confirms that M6 does not effectively penetrate the target tissue, reinforcing its lack of therapeutic role [4].[5]
References
-
Vertex Pharmaceuticals. (2012).[5] KALYDECO (ivacaftor) Prescribing Information. FDA Access Data. [Link]
-
FDA Center for Drug Evaluation and Research. (2012). Clinical Pharmacology and Biopharmaceutics Review: Ivacaftor. Application Number: 203188Orig1s000.[5] [Link]
-
Habib, A. R., et al. (2019).[5] "Ivacaftor: A Novel Gene-Based Therapeutic Approach for Cystic Fibrosis."[5][8] The American Journal of Medicine. [Link]
-
Veltman, M., et al. (2020).[5] "Variable cellular ivacaftor concentrations in people with cystic fibrosis on modulator therapy." Journal of Cystic Fibrosis. [Link]
Sources
- 1. PharmGKB summary: ivacaftor pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Variable cellular ivacaftor concentrations in people with cystic fibrosis on modulator therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Ivacaftor, Tezacaftor, Elexacaftor, and Lumacaftor in Special Cystic Fibrosis Populations: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ivacaftor: A Novel Gene-Based Therapeutic Approach for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Guide: Characterization and Pharmacokinetics of the Ivacaftor M6 Metabolite
Topic: Early Research on Ivacaftor M6 Metabolite (Ivacaftor-Carboxylate) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The development of Ivacaftor (VX-770), the first CFTR potentiator, necessitated a rigorous analysis of its metabolic fate to ensure safety and efficacy. Early drug metabolism and pharmacokinetics (DMPK) studies identified two major circulating metabolites: M1 (hydroxymethyl-ivacaftor) and M6 (ivacaftor-carboxylate) .
While M1 retains pharmacological activity, M6 represents the terminal oxidation product of the tert-butyl group, accounting for a significant portion of drug-related material in plasma. This guide details the early research methodologies used to isolate, identify, and characterize M6. It clarifies the critical distinction between the active M1 and the inactive M6, a differentiation that was pivotal in establishing the clinical dosing regimen for Kalydeco.
Chemical Identity and Biotransformation
The Metabolic Cascade
Ivacaftor is extensively metabolized in the liver, primarily by CYP3A4 and CYP3A5 .[1][2] The biotransformation follows a sequential oxidation pathway. Understanding this cascade is essential for interpreting pharmacokinetic (PK) data in patients with hepatic impairment or those taking concomitant CYP3A modulators.
-
Phase I Hydroxylation: The tert-butyl group on the phenol ring is hydroxylated to form M1 (hydroxymethyl-ivacaftor) .
-
Phase I Oxidation: M1 is further oxidized (likely via an aldehyde intermediate) to form the carboxylic acid derivative, M6 (ivacaftor-carboxylate) .
Structural Distinction (Correction of Nomenclature)
Note on Scientific Accuracy: Early literature sometimes conflated the nomenclature. To ensure precision:
-
M1: Hydroxymethyl-VX-770 (Pharmacologically Active, ~1/6th potency of parent).
-
M6: VX-770-carboxylate (Pharmacologically Inactive, <1/50th potency of parent).[2][3][4][5]
Visualization of Signaling & Metabolic Pathway
The following diagram illustrates the sequential conversion and the enzymatic governance of the pathway.
Figure 1: Sequential biotransformation of Ivacaftor to M1 and M6.[2] M6 represents the terminal oxidative metabolite before elimination.
Analytical Characterization: LC-MS/MS Methodologies
Early identification of M6 relied on high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The polarity shift caused by the carboxylic acid group in M6 allows for chromatographic separation from the parent and M1.
Mass Spectrometry Transitions
Researchers utilizing triple quadrupole instruments (e.g., AB Sciex API 4000/5000) monitor specific Multiple Reaction Monitoring (MRM) transitions. M6 is distinct due to its mass shift (+30 Da relative to parent, +14 Da relative to M1).
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Retention Time (Relative) | Polarity |
| Ivacaftor | 393.2 m/z | 172.1 m/z | Late (Lipophilic) | Positive |
| Metabolite M1 | 409.2 m/z | 391.2 m/z (-H₂O) | Intermediate | Positive |
| Metabolite M6 | 423.2 m/z | 367.2 m/z | Early (Polar) | Positive |
Protocol: Extraction and Quantification
Objective: Isolate M6 from human plasma for PK profiling.
Reagents:
-
Internal Standard (IS): Ivacaftor-d18 or chemically similar analog.
-
Extraction Buffer: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.
Step-by-Step Workflow:
-
Aliquot: Transfer 50 µL of patient plasma into a 96-well plate.
-
Spike: Add 10 µL of Internal Standard working solution.
-
Protein Precipitation: Add 200 µL of Acetonitrile (ACN) to disrupt protein binding (Ivacaftor is >99% protein-bound).
-
Agitation: Vortex for 5 minutes at high speed.
-
Centrifugation: Spin at 4000 rpm for 20 minutes at 4°C.
-
Supernatant Transfer: Transfer clear supernatant to a fresh plate.
-
Dry Down: Evaporate solvent under nitrogen stream at 40°C.
-
Reconstitution: Reconstitute in 100 µL Mobile Phase (50:50 Water:ACN + 0.1% Formic Acid).
-
Injection: Inject 5-10 µL onto a C18 Reverse Phase column.
Pharmacological Evaluation (Potency & Toxicity)
A critical phase in early research was determining whether M6 contributed to the therapeutic effect or posed a safety risk.
In Vitro Potency Assays (Ussing Chambers)
To validate the "inactive" status of M6, researchers utilized Fischer Rat Thyroid (FRT) cells expressing CFTR-G551D.
-
Experimental Setup: FRT cells grown on permeable supports.
-
Treatment: Cells treated with increasing concentrations (0.1 nM – 10 µM) of Ivacaftor, M1, and M6.
-
Readout: Short-circuit current (
) response to Forskolin stimulation.
Results Summary:
-
Ivacaftor: High potency (
~250 nM). -
M6: No significant increase in chloride transport even at high concentrations (
).
Drug-Drug Interaction (DDI) Potential
Although M6 is inactive on CFTR, its high plasma concentration (approx. 65% of total drug material) required DDI screening.
-
CYP Inhibition: M6 was screened against CYP2C8, CYP2C9, and CYP3A4.
-
Finding: Unlike the parent and M1, M6 is not a potent inhibitor of these enzymes, reducing the risk that M6 accumulation leads to secondary metabolic interactions.
Experimental Protocol: In Vitro Metabolic Stability
This protocol describes the early "liver microsome" experiments used to confirm the formation of M6 from M1.
Rationale
To prove M6 is formed sequentially (Parent
Workflow Diagram
Figure 2: Standardized workflow for determining metabolic stability and metabolite formation kinetics.
Detailed Protocol Steps
-
Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.4).
-
Substrate Addition:
-
Group A: Incubate Ivacaftor (1 µM).
-
Group B: Incubate M1 (1 µM).
-
-
Enzyme Mix: Add Human Liver Microsomes (0.5 mg/mL protein concentration).
-
Initiation: Start reaction by adding NADPH (1 mM final). Without NADPH, CYP enzymes are inactive (negative control).
-
Incubation: Shake at 37°C.
-
Sampling: At defined intervals (0, 15, 30, 60 min), remove 50 µL aliquots.
-
Quenching: Immediately mix with 100 µL ice-cold Acetonitrile containing Internal Standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Self-Validating Logic:
-
If Group A produces M1 and M6, but Group B produces only M6, the sequential pathway is confirmed.
-
If M6 appears in Group A only after M1 concentrations rise, it confirms M1 is the intermediate.
References
-
Vertex Pharmaceuticals. (2012).[7] NDA 203188: Clinical Pharmacology and Biopharmaceutics Review (Ivacaftor). U.S. Food and Drug Administration.[3][8][9][10] [Link]
-
Robertson, S. M., et al. (2012). In Vitro Evaluation of the Metabolic Drug-Drug Interaction Potential of Ivacaftor.[7] Drug Metabolism and Disposition.[3][4][7][8][11] [Link]
-
Van Goor, F., et al. (2009). Rescue of CF airway epithelial cell function in vitro by a CFTR potentiator, VX-770. Proceedings of the National Academy of Sciences (PNAS). [Link]
-
European Medicines Agency. (2012).[1] Assessment Report: Kalydeco (Ivacaftor).[9][10][12] EMA/CHMP/466657/2012. [Link]
-
Schneider, E. K., et al. (2016). Development of HPLC and LC-MS/MS methods for the analysis of ivacaftor, its major metabolites and lumacaftor in plasma and sputum of cystic fibrosis patients. Journal of Chromatography B. [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. PharmGKB summary: ivacaftor pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ivacaftor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of Ivacaftor, Tezacaftor, Elexacaftor, and Lumacaftor in Special Cystic Fibrosis Populations: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ivacaftor | C24H28N2O3 | CID 16220172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Ivacaftor: A Novel Gene-Based Therapeutic Approach for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vertex Receives U.S. Food and Drug Administration Approval of KALYDECO® (ivacaftor) for Children with Cystic Fibrosis Ages 2 to 5 who have Specific Mutations in the CFTR Gene | Vertex Pharmaceuticals Newsroom [news.vrtx.com]
- 10. Vertex Announces Results of Phase 3 Study of Ivacaftor in People with CF who have the R117H Mutation | Vertex Pharmaceuticals Newsroom [news.vrtx.com]
- 11. Real‐world population pharmacokinetics of tezacaftor‐ivacaftor in children with cystic fibrosis: The SYM‐CF study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Ivacaftor Carboxylate in Human Plasma
Abstract
This application note details a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and accurate quantification of Ivacaftor carboxylate (M6), the inactive metabolite of Ivacaftor, in human plasma. Developed for researchers, scientists, and drug development professionals, this guide provides a step-by-step protocol, from sample preparation to data analysis. The methodology is grounded in established scientific principles and validated according to international guidelines to ensure data integrity and reliability for pharmacokinetic studies and therapeutic drug monitoring.
Introduction: The Rationale for Monitoring this compound
Ivacaftor, a cornerstone in the treatment of cystic fibrosis, is a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1][2] Its therapeutic efficacy is well-established; however, understanding its metabolic fate is crucial for optimizing patient outcomes and developing next-generation CFTR modulators. Ivacaftor is extensively metabolized in the body, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into two major metabolites: hydroxymethyl-ivacaftor (M1) and this compound (M6).[1][3][4] While M1 is an active metabolite, M6 is considered inactive.[3][4]
The quantification of this compound is significant for several reasons:
-
Pharmacokinetic Profiling: Characterizing the formation and elimination of M6 provides a more complete pharmacokinetic profile of Ivacaftor, offering insights into its absorption, distribution, metabolism, and excretion (ADME).
-
Drug-Drug Interaction Studies: Co-administered drugs that induce or inhibit CYP3A4 can significantly alter the metabolic ratio of Ivacaftor to its metabolites.[1] Monitoring M6 levels can serve as a sensitive biomarker for such interactions.
-
Personalized Medicine: Individual variability in drug metabolism can lead to differences in therapeutic response and potential for adverse effects. Measuring metabolite concentrations may help in tailoring therapeutic regimens to individual patients.[1][3]
This application note presents a highly selective and sensitive LC-MS/MS method designed for the reliable quantification of this compound in human plasma, a common matrix for clinical studies.
Materials and Methods
Reagents and Chemicals
-
This compound (M6) reference standard (Toronto Research Chemicals or equivalent)[4]
-
Ivacaftor-d9 (internal standard, IS) (Toronto Research Chemicals or equivalent)[4]
-
LC-MS grade methanol, acetonitrile, and water (Sigma-Aldrich or equivalent)[5]
-
Formic acid, 99% purity (Sigma-Aldrich or equivalent)[3]
-
Human plasma (drug-free) for calibration standards and quality control samples (BioIVT or equivalent)
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution. (e.g., Shimadzu Nexera X2, Waters ACQUITY UPLC)[3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. (e.g., Shimadzu 8030, Sciex API 4000)[3]
Chromatographic Conditions
The chromatographic separation is designed to resolve this compound from endogenous plasma components and potential isomeric interferences. A reversed-phase C8 or C18 column is recommended.
| Parameter | Condition | Rationale |
| Column | C8 or C18, 2.6 µm, 50 x 2.1 mm | Provides excellent separation efficiency and peak shape for moderately polar compounds like this compound.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification of the mobile phase promotes analyte protonation, enhancing ionization efficiency in positive ESI mode.[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography, providing good elution strength for the analytes.[1] |
| Flow Rate | 0.5 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and chromatographic resolution.[1] |
| Gradient Elution | See table below | A gradient is necessary to ensure efficient elution of the analyte while maintaining good peak shape and separation from early-eluting matrix components.[1] |
| Injection Volume | 10 µL | A small injection volume minimizes potential matrix effects and column overload.[1] |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.[1] |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 - 1.0 | 40 |
| 1.0 - 2.0 | 40 -> 70 |
| 2.0 - 2.7 | 70 |
| 2.7 - 2.8 | 70 -> 90 |
| 2.8 - 4.0 | 90 (Wash) |
| 4.0 - 4.1 | 90 -> 40 |
| 4.1 - 6.0 | 40 (Equilibration) |
Mass Spectrometric Conditions
The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity.
| Parameter | Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Ivacaftor and its metabolites contain basic nitrogen atoms that are readily protonated. |
| Ion Spray Voltage | 4.5 kV | Optimizes the formation of gas-phase ions.[1] |
| Desolvation Temperature | 250 °C | Facilitates the evaporation of solvent from the ESI droplets.[1] |
| Heat Block Temperature | 400 °C | Further aids in desolvation and ion formation.[1] |
| Nebulizing Gas Flow | 3 L/min (Nitrogen) | Assists in the formation of a fine spray of droplets.[1] |
| Drying Gas Flow | 20 L/min (Nitrogen) | Helps to evaporate the solvent from the ESI droplets.[1] |
| Collision Gas | Argon | Used in the collision cell to induce fragmentation of the precursor ions.[1] |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| This compound (M6) | 422.47 | 423 | - |
| Ivacaftor-d9 (IS) | 401.5 | 188 | - |
Note: The optimal collision energy should be determined empirically for the specific instrument used. The transition for this compound is based on the [M+H]+ adduct.[3]
Experimental Protocol
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of this compound and the internal standard in methanol to prepare 1 mg/mL stock solutions.[4]
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in a 1:1 mixture of methanol and water to create working solutions for calibration standards and quality controls.[4]
-
Internal Standard Working Solution: Dilute the internal standard stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with LC-MS/MS analysis.[6]
-
Aliquoting: To a 1.5 mL polypropylene microcentrifuge tube, add 100 µL of plasma sample (unknown, calibration standard, or quality control).[1]
-
Internal Standard Addition: Add 10 µL of the 100 ng/mL internal standard working solution to each tube and vortex briefly.
-
Precipitation: Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube.[1] The dropwise addition of acetonitrile while vortexing can improve precipitation efficiency.[7]
-
Vortexing: Vortex the mixture vigorously for 15 seconds to ensure complete protein precipitation.[1]
-
Incubation: Allow the tubes to stand for 10 minutes in a refrigerator to enhance protein precipitation.[1]
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4 °C.[1]
-
Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to an HPLC vial for analysis.[1]
Figure 1: A schematic of the sample preparation and analysis workflow.
Method Validation
The developed method should be rigorously validated according to the guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9]
Validation Parameters
The following parameters must be assessed:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[9] This is evaluated by analyzing at least six different batches of blank plasma.
-
Linearity and Range: The calibration curve should be linear over a defined concentration range. A typical range for Ivacaftor and its metabolites is 0.01 to 10 µg/mL.[1][3] The correlation coefficient (r²) should be greater than 0.99.[4]
-
Accuracy and Precision: The accuracy (closeness to the true value) and precision (reproducibility) of the method are determined by analyzing quality control (QC) samples at low, medium, and high concentrations.[10][11] The acceptance criteria are typically within ±15% of the nominal concentration (±20% for the lower limit of quantification, LLOQ).[10][11]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[10]
-
Matrix Effect: The effect of endogenous plasma components on the ionization of the analyte and internal standard. This is assessed by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.
-
Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: The stability of this compound in plasma should be evaluated under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.[4]
Example Validation Data Summary:
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | > 0.99 | > 0.999[4] |
| LLOQ | S/N > 5, Accuracy ±20%, Precision <20% | 0.01 µg/mL |
| Intra-day Accuracy | 85-115% (80-120% for LLOQ) | 95.8% - 112.9%[4] |
| Inter-day Accuracy | 85-115% (80-120% for LLOQ) | 95.8% - 112.4%[4] |
| Intra-day Precision (%CV) | < 15% (< 20% for LLOQ) | < 6.7%[4] |
| Inter-day Precision (%CV) | < 15% (< 20% for LLOQ) | < 8.0%[4] |
| Freeze-Thaw Stability | ± 15% of nominal concentration | Stable for at least 3 cycles[4] |
| Long-term Stability (-80°C) | ± 15% of nominal concentration | Stable for at least 9 days[4] |
Data Analysis and Interpretation
The concentration of this compound in unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.
Figure 2: A flowchart illustrating the data analysis process.
Key considerations for data interpretation:
-
Peak Shape and Retention Time: Ensure that the chromatographic peaks are symmetrical and that the retention times are consistent across the analytical run.
-
Internal Standard Response: Monitor the internal standard response for any significant variations that may indicate matrix effects or instrument instability.
-
Quality Control Samples: The results of the QC samples must fall within the acceptance criteria for the run to be considered valid.
Conclusion
This application note provides a detailed and validated LC-MS/MS method for the quantification of this compound in human plasma. The described protocol, based on protein precipitation followed by rapid chromatographic separation and sensitive mass spectrometric detection, is suitable for high-throughput analysis in a clinical or research setting. Adherence to the principles of method validation outlined herein will ensure the generation of high-quality, reliable data for pharmacokinetic and therapeutic drug monitoring studies of Ivacaftor.
References
-
Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients' Plasma by a Novel LC–MS/MS Method. MDPI. Available at: [Link]
-
Development and Validation of a New LC-MS/MS Method for Simultaneous Quantification of Ivacaftor, Tezacaftor and Elexacaftor Plasma Levels in Pediatric Cystic Fibrosis Patients. MDPI. Available at: [Link]
-
Optimized LC-MS/MS Method for the High-throughput Analysis of Clinical Samples of Ivacaftor, Its Major Metabolites, and Lumacaftor in Biological Fluids of Cystic Fibrosis Patients. PMC - NIH. Available at: [Link]
-
A rapid LC-MS/MS method for the simultaneous quantification of ivacaftor, lumacaftor, elexacaftor, tezacaftor, hexyl-methyl ivacaftor and this compound in human plasma. ResearchGate. Available at: [Link]
-
Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, this compound, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability. PubMed. Available at: [Link]
-
A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. PMC - PubMed Central. Available at: [Link]
-
Optimized LC-MS/MS Method for the High-throughput Analysis of Clinical Samples of Ivacaftor, Its Major Metabolites, and Lumacaftor in Biological Fluids of Cystic Fibrosis Patients. ResearchGate. Available at: [Link]
-
Sample preparation and protocols in metabolite identification. Slideshare. Available at: [Link]
-
Development of HPLC and LC–MS/MS methods for the analysis of ivacaftor, its major metabolites and lumacaftor in plasma and sputum of cystic fibrosis patients treated with ORKAMBI or KALYDECO. ResearchGate. Available at: [Link]
-
Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, this compound, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability. NIH. Available at: [Link]
-
Sample Preparation Strategies for the Effective Quantitation of Hydrophilic Metabolites in Serum by Multi-Targeted HILIC-MS/MS. NIH. Available at: [Link]
-
Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. PubMed. Available at: [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]
-
Hplc Method Development And Validation Of Ivacaftor And Lumacaftor, Characterization Of Its Degradants By Lc- Ms. SSRN. Available at: [Link]
-
Guideline Bioanalytical method validation. EMA - European Union. Available at: [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline. EMA - European Union. Available at: [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. Available at: [Link]
-
Practice of solid-phase extraction and protein precipitation in the 96-well format combined with high-performance liquid chromatography-ultraviolet detection for the analysis of drugs in plasma and brain. ResearchGate. Available at: [Link]
-
How can I prepare samples for quantification of drugs and their metabolites in blood using HPLC? ResearchGate. Available at: [Link]
-
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. ICH. Available at: [Link]
-
Bioanalytical Method Validation. FDA. Available at: [Link]
-
Accumulation and Persistence of Ivacaftor in Airway Epithelia with Prolonged Treatment. ATS Journals. Available at: [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]
-
Stability Indicating Rp- Hplc Method For Simultaneous Estimation Of Tezacaftor And Evacaftor In Tablet Dosage Form. SSRN. Available at: [Link]
-
Development and Validation of New Analytical Methods for the Determination of Drugs and Their Metabolites. MDPI. Available at: [Link]
-
Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available at: [Link]
-
Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofen. ACTA Pharmaceutica Sciencia. Available at: [Link]
-
ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. ICH. Available at: [Link]
-
Elexacaftor/Tezacaftor/Ivacaftor Supports Treatment for CF with ΔI1023-V1024-CFTR. MDPI. Available at: [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available at: [Link]
-
Differential distribution of ivacaftor and its metabolites in plasma and human airway epithelia. PubMed. Available at: [Link]
Sources
- 1. Optimized LC-MS/MS Method for the High-throughput Analysis of Clinical Samples of Ivacaftor, Its Major Metabolites, and Lumacaftor in Biological Fluids of Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, this compound, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 10. Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients’ Plasma by a Novel LC–MS/MS Method [mdpi.com]
- 11. ema.europa.eu [ema.europa.eu]
High-Throughput Bioanalytical Method for the Quantification of Ivacaftor Carboxylate in Human Plasma
Abstract
This application note presents a validated, high-throughput method for the quantitative analysis of Ivacaftor carboxylate (M6), a major but inactive metabolite of Ivacaftor, in human plasma.[1] The protocol employs automated liquid handling for efficient sample preparation via protein precipitation, followed by rapid and sensitive analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This robust methodology is designed to support pharmacokinetic studies and therapeutic drug monitoring (TDM) in clinical and research settings, providing accurate and precise results with a fast turnaround time.
Introduction: The Importance of Monitoring Ivacaftor and its Metabolites
Ivacaftor is a transformative therapy for individuals with cystic fibrosis (CF) who have specific mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[2] As a CFTR potentiator, Ivacaftor enhances the channel-gating activity of the CFTR protein, leading to improved ion transport across cell membranes.[2][3] The clinical efficacy and safety of Ivacaftor are influenced by its pharmacokinetic profile, which is characterized by significant interindividual variability.[4]
Ivacaftor is primarily metabolized in the liver by CYP3A enzymes into two main metabolites: hydroxymethyl-ivacaftor (M1) and this compound (M6).[1] While M1 is considered active, M6 is inactive.[1] Despite its lack of pharmacological activity, monitoring M6 concentrations is crucial for a comprehensive understanding of Ivacaftor's metabolism and disposition.[1] High-throughput analytical methods are essential for efficiently processing the large volume of samples generated in clinical trials and routine TDM.[5][6]
The High-Throughput Bioanalytical Workflow
To achieve high-throughput analysis, this method integrates automated sample preparation with a rapid LC-MS/MS cycle time. This streamlined workflow minimizes manual steps, reduces the potential for human error, and increases overall laboratory efficiency.
Figure 1: Comprehensive workflow for the high-throughput analysis of this compound.
Detailed Protocols and Method Parameters
Materials and Reagents
-
Reference Standards: this compound (M6) and a suitable stable isotope-labeled internal standard (e.g., Ivacaftor-d9).
-
Solvents: LC-MS grade acetonitrile and methanol.
-
Reagents: High-purity formic acid.
-
Biological Matrix: K3-EDTA human plasma.
-
Equipment:
-
Automated liquid handling system.
-
96-well plate compatible centrifuge.
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole tandem mass spectrometer.
-
Automated Sample Preparation Protocol
This protocol is optimized for a 96-well format to maximize throughput.
Rationale: Protein precipitation is a simple and effective method for sample clean-up in bioanalysis.[7] Acetonitrile is used to precipitate plasma proteins, while the internal standard is added concurrently to control for variability during sample processing and analysis.[8]
Step-by-Step Procedure:
-
Sample Aliquoting: Using an automated liquid handler, transfer 50 µL of plasma (samples, calibration standards, and quality controls) into a 96-well deep-well plate.[8]
-
Precipitation and IS Addition: Add 200 µL of acetonitrile containing the internal standard to each well.[9]
-
Mixing: Vortex the plate for approximately 5 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the plate at 14,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.[8]
-
Supernatant Transfer: The automated liquid handler transfers the clear supernatant to a new 96-well plate for injection into the LC-MS/MS system.
Figure 2: Automated protein precipitation workflow.
LC-MS/MS Analytical Method
Rationale: A rapid chromatographic separation is achieved using a C18 reversed-phase column with a gradient elution. This allows for the separation of this compound from other endogenous plasma components. Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Condition |
| LC System | |
| Column | C18, 2.1 x 50 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min[10] |
| Injection Volume | 5 µL |
| Column Temperature | 50°C |
| Gradient | Optimized for a run time of approximately 5-6 minutes[9][11] |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte and IS specific transitions to be optimized |
| Source Temperature | 350°C |
| IonSpray Voltage | 3500 V |
Method Performance and Validation
The analytical method should be fully validated according to the guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Table 2: Typical Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ)[12] |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)[12] |
| Selectivity | No significant interference at the retention times of the analyte and IS |
| Matrix Effect | Consistent and reproducible across different lots of plasma |
| Stability | Analyte stability demonstrated under relevant storage and processing conditions |
Conclusion
This application note describes a high-throughput, automated, and robust LC-MS/MS method for the quantification of this compound in human plasma. The method is sensitive, selective, and suitable for the analysis of a large number of samples in a regulated bioanalytical laboratory. Its implementation can significantly enhance the efficiency of pharmacokinetic assessments and therapeutic drug monitoring for patients undergoing Ivacaftor treatment.
References
-
Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients’ Plasma by a Novel LC–MS/MS Method. (2023). MDPI. Retrieved from [Link]
-
Development of HPLC and LC–MS/MS methods for the analysis of ivacaftor, its major metabolites and lumacaftor in plasma and sputum of cystic fibrosis patients treated with ORKAMBI or KALYDECO. (2017). ResearchGate. Retrieved from [Link]
-
Plasma and cellular ivacaftor concentrations in patients with CF. (n.d.). PMC. Retrieved from [Link]
-
Use of a High-Throughput Phenotypic Screening Strategy to Identify Amplifiers, a Novel Pharmacological Class of Small Molecules That Exhibit Functional Synergy with Potentiators and Correctors. (2017). PMC. Retrieved from [Link]
-
Hplc Method Development And Validation Of Ivacaftor And Lumacaftor, Characterization Of Its Degradants By Lc- Ms. (n.d.). ijpronline.com. Retrieved from [Link]
-
Optimized LC-MS/MS Method for the High-throughput Analysis of Clinical Samples of Ivacaftor, Its Major Metabolites, and Lumacaftor in Biological Fluids of Cystic Fibrosis Patients. (2017). PMC. Retrieved from [Link]
-
Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, this compound, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability. (2021). NIH. Retrieved from [Link]
-
Optimized LC-MS/MS Method for the High-throughput Analysis of Clinical Samples of Ivacaftor, Its Major Metabolites, and Lumacaftor in Biological Fluids of Cystic Fibrosis Patients. (2017). JoVE. Retrieved from [Link]
-
Pharmacokinetics of Ivacaftor, Tezacaftor, Elexacaftor, and Lumacaftor in Special Cystic Fibrosis Populations: A Systematic Review. (2023). PMC. Retrieved from [Link]
-
203188Orig1s000. (2012). accessdata.fda.gov. Retrieved from [Link]
-
Optimized LC-MS/MS Method for the High-throughput Analysis of Clinical Samples of Ivacaftor, Its Major Metabolites, and Lumacaftor in Biological Fluids of Cystic Fibrosis Patients. (2017). PubMed. Retrieved from [Link]
-
Multiple Reaction Monitoring Mass Spectrometry for the Drug Monitoring of Ivacaftor, Tezacaftor, and Elexacaftor Treatment Response in Cystic Fibrosis: A High-Throughput Method. (n.d.). NIH. Retrieved from [Link]
-
Therapeutic Drug Monitoring of Elexacaftor, Tezacaftor, and Ivacaftor in Adult People with Cystic Fibrosis. (2024). MDPI. Retrieved from [Link]
-
A rapid LC-MS/MS method for the simultaneous quantification of ivacaftor, lumacaftor, elexacaftor, tezacaftor, hexyl-methyl ivacaftor and this compound in human plasma. (2024). PubMed. Retrieved from [Link]
-
Ivacaftor and Lumacaftor Pathway, Pharmacokinetics/Pharmacodynamics. (n.d.). ClinPGx. Retrieved from [Link]
-
Therapeutic Drug Monitoring of Ivacaftor, Lumacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis: Where Are We Now?. (2022). PubMed. Retrieved from [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Pharmacokinetics of Ivacaftor, Tezacaftor, Elexacaftor, and Lumacaftor in Special Cystic Fibrosis Populations: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Therapeutic Drug Monitoring of Ivacaftor, Lumacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis: Where Are We Now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of a High-Throughput Phenotypic Screening Strategy to Identify Amplifiers, a Novel Pharmacological Class of Small Molecules That Exhibit Functional Synergy with Potentiators and Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized LC-MS/MS Method for the High-throughput Analysis of Clinical Samples of Ivacaftor, Its Major Metabolites, and Lumacaftor in Biological Fluids of Cystic Fibrosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A rapid LC-MS/MS method for the simultaneous quantification of ivacaftor, lumacaftor, elexacaftor, tezacaftor, hexyl-methyl ivacaftor and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Optimized LC-MS/MS Method for the High-throughput Analysis of Clinical Samples of Ivacaftor, Its Major Metabolites, and Lumacaftor in Biological Fluids of Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multiple Reaction Monitoring Mass Spectrometry for the Drug Monitoring of Ivacaftor, Tezacaftor, and Elexacaftor Treatment Response in Cystic Fibrosis: A High-Throughput Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized LC-MS/MS Method for the High-throughput Analysis of Clinical Samples of Ivacaftor, Its Major Metabolites, and Lumacaftor in Biological Fluids of Cystic Fibrosis Patients [jove.com]
- 12. Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, this compound, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Bioactivity of Ivacaftor Carboxylate on CFTR: A Detailed Guide to Patch-Clamp Electrophysiology
An Application Note and Protocol Guide
Introduction: The Clinical Context of Ivacaftor and its Metabolites
Ivacaftor (Kalydeco™, VX-770) represents a landmark achievement in precision medicine for the treatment of cystic fibrosis (CF). It is a first-in-class potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an anion channel whose dysfunction causes CF.[1][2] Ivacaftor acts by increasing the channel's open probability (gating), thereby enhancing chloride and bicarbonate transport across epithelial cell membranes in patients with specific CFTR mutations.[3][4][5][6] This mechanism helps to restore hydration of mucosal surfaces and alleviates the multi-organ pathology of the disease.[7]
Upon administration, Ivacaftor is extensively metabolized in the liver, primarily by cytochrome P450 3A (CYP3A) enzymes.[4][5] This process yields two major metabolites: hydroxymethyl-ivacaftor (M1) and ivacaftor-carboxylate (M6).[5][7] The M1 metabolite is pharmacologically active, retaining approximately one-sixth the potency of the parent drug.[5][7][8] In contrast, the M6 metabolite, Ivacaftor carboxylate, is considered to have negligible activity, with less than one-fiftieth the potency of Ivacaftor.[4][5][7][8]
While this pharmacological profile is well-documented, a direct, high-resolution functional assessment is crucial for a complete understanding of the drug's in-vivo activity profile. Patch-clamp electrophysiology is the gold-standard technique for investigating the function of ion channels like CFTR at the molecular level, offering unparalleled precision in measuring channel gating and conductance.[9] This guide provides a comprehensive framework and detailed protocols for researchers to directly study and validate the functional effects of this compound on the CFTR channel using this powerful technique.
The Principle: Why Patch-Clamp is the Definitive Tool for Studying CFTR Modulators
Electrophysiology provides the most direct measure of an ion channel's function—the movement of ions across the cell membrane.[10] For CFTR, which is a ligand-gated channel, its activity is dependent on intracellular signaling molecules. The channel must first be phosphorylated by Protein Kinase A (PKA), and its gating is fueled by the binding and hydrolysis of ATP at its nucleotide-binding domains (NBDs).[9][11]
Patch-clamp techniques are uniquely suited to control these variables and measure the resulting ion flow with high fidelity. Two configurations are particularly powerful for studying CFTR modulators:
-
Whole-Cell Recording: This configuration measures the macroscopic current, which is the sum of the activity of all CFTR channels on the cell surface.[12][13] It is ideal for assessing the overall change in CFTR-mediated conductance in response to a compound and is often used in drug screening.[14]
-
Excised Inside-Out Recording: This high-resolution method isolates a small patch of membrane containing just one or a few CFTR channels.[9] It provides direct access to the intracellular side of the channel, allowing for precise control of the ATP and PKA concentrations and the direct application of test compounds.[9] This is the definitive technique for detailed mechanistic studies of how a compound affects the channel's intrinsic gating properties (e.g., open probability).
This guide will provide protocols for both configurations to enable a multi-level investigation of this compound's activity.
Experimental Workflow for CFTR Functional Analysis
The following diagram outlines the logical flow of an experiment designed to test the effects of this compound on CFTR function.
Caption: Experimental workflow for assessing this compound bioactivity.
Protocol 1: Whole-Cell Patch-Clamp Recording
This protocol is designed to measure macroscopic CFTR currents and assess the overall potentiating effect of this compound.
Materials and Solutions
Cell Line: A suitable host cell line (e.g., Chinese Hamster Ovary (CHO) or Cystic Fibrosis Bronchial Epithelial (CFBE41o-)) stably expressing the human CFTR variant of interest (e.g., wild-type, G551D-CFTR, or F508del-CFTR). Cells should be plated on small glass coverslips 2-3 days before the experiment.[14][15]
Solutions:
| Solution Type | Component | Concentration (mM) | Rationale |
| Pipette (Intracellular) | NMDG-Cl | 140 | N-methyl-D-glucamine is a large cation that does not permeate cation channels, isolating the Cl- current. |
| MgCl₂ | 2 | Required for enzymatic activity, including ATPases. | |
| CaCl₂ | 1 | ||
| EGTA | 10 | Chelates Ca²⁺ to maintain a low intracellular Ca²⁺ concentration, preventing activation of Ca²⁺-activated Cl- channels. | |
| HEPES | 10 | pH buffer. | |
| Mg-ATP | 5 | Essential energy source for CFTR channel gating. | |
| GTP | 0.5 | Included to support general cellular functions. | |
| pH | 7.2 with NMDG | ||
| Osmolarity | ~290 mOsm | ||
| Bath (Extracellular) | NMDG-Cl | 140 | Symmetrical Cl- concentration simplifies the interpretation of the current-voltage relationship. |
| MgCl₂ | 2 | ||
| CaCl₂ | 1 | ||
| Glucose | 10 | Energy source for the cell. | |
| HEPES | 10 | pH buffer. | |
| pH | 7.4 with NMDG | ||
| Osmolarity | ~310 mOsm | ||
| Stock Solutions | Forskolin | 10 mM in DMSO | Activates adenylyl cyclase to produce cAMP. |
| IBMX | 100 mM in DMSO | Phosphodiesterase inhibitor; prevents cAMP breakdown. | |
| Ivacaftor | 10 mM in DMSO | Positive control potentiator. | |
| This compound | 10 mM in DMSO | Test compound. | |
| CFTRinh-172 | 10 mM in DMSO | Specific CFTR channel blocker to confirm current identity. |
Step-by-Step Protocol
-
Preparation: Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the extracellular bath solution.
-
Pipette Preparation: Fill a borosilicate glass micropipette (resistance 3-5 MΩ) with the filtered intracellular solution.[13]
-
Approaching the Cell: Apply positive pressure to the pipette and carefully approach a target cell under visual guidance. A slight dimple on the cell surface indicates contact.[13][16]
-
Seal Formation: Release the positive pressure to allow the pipette to form an initial seal. Apply gentle suction to facilitate the formation of a high-resistance (>1 GΩ) "giga-ohm" seal.[16]
-
Whole-Cell Configuration: Apply a brief, strong pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and molecular access to the cell interior.[13]
-
Basal Recording: Clamp the cell voltage at -60 mV. Allow the cell to stabilize for 5-10 minutes.
-
CFTR Activation: Perfuse the cell with the bath solution containing a CFTR activation cocktail (e.g., 10 µM Forskolin + 100 µM IBMX). This will stimulate PKA-dependent phosphorylation and activate CFTR channels, resulting in an inward chloride current.
-
Voltage Protocol: Once the current is stable, apply a voltage-step protocol (e.g., steps from -100 mV to +100 mV in 20 mV increments) to determine the current-voltage (I-V) relationship.
-
Compound Application:
-
Vehicle Control: First, apply the vehicle (e.g., 0.1% DMSO) to the bath to control for solvent effects.
-
Test Compound: Apply this compound at the desired concentration (e.g., 1 µM). Record the current continuously and repeat the voltage-step protocol once a steady-state is reached.
-
Positive Control: After washing out the test compound, apply Ivacaftor (e.g., 1 µM) to confirm that the channels are responsive to potentiation.
-
-
Inhibition: At the end of the experiment, apply a CFTR-specific inhibitor (e.g., 10 µM CFTRinh-172) to confirm that the measured current is mediated by CFTR. The inhibitor should block the majority of the activated current.[17]
Data Analysis
-
Current Density: Normalize the steady-state current (in pA) to the cell capacitance (in pF) to account for variations in cell size. Compare the current density (pA/pF) before and after the application of this compound.
-
Potentiation Factor: Calculate the fold-increase in current relative to the activated baseline for both this compound and the positive control, Ivacaftor.
-
I-V Relationship: Plot current versus voltage. In symmetrical chloride conditions, the reversal potential should be near 0 mV, and the relationship should be roughly linear.
Protocol 2: Excised Inside-Out Patch-Clamp Recording
This protocol provides a high-resolution view of how this compound affects the gating of individual CFTR channels.
Materials and Solutions
Cell Line: Same as for the whole-cell protocol.
Solutions:
| Solution Type | Component | Concentration (mM) | Rationale |
| Pipette (Extracellular) | NMDG-Cl | 150 | Fills the pipette, which will become the "extracellular" side of the patch. |
| HEPES | 10 | pH buffer. | |
| pH | 7.4 with NMDG | ||
| Bath (Intracellular) | NMDG-Cl | 150 | Symmetrical Cl- for a 0 mV reversal potential. |
| MgCl₂ | 2 | ||
| HEPES | 10 | pH buffer. | |
| EGTA | 2 | Chelates any contaminating Ca²⁺. | |
| Mg-ATP | 1 | Fuel for channel gating, applied directly to the intracellular face. | |
| PKA Catalytic Subunit | 100 U/mL | Directly provides the kinase for maximal, rapid phosphorylation of the channel's R-domain. | |
| pH | 7.4 with NMDG |
Step-by-Step Protocol
-
Seal Formation: Follow steps 1-4 from the whole-cell protocol to form a giga-ohm seal on a target cell.
-
Patch Excision: Instead of rupturing the patch, slowly retract the pipette away from the cell. The small patch of membrane will detach from the cell and remain sealed to the pipette tip, with its intracellular face now exposed to the bath solution. This is the "inside-out" configuration.[9]
-
Channel Activation: Position the pipette tip in the flow of the intracellular bath solution containing 1 mM Mg-ATP and 100 U/mL PKA. This will phosphorylate and activate any CFTR channels in the patch.
-
Baseline Recording: Hold the patch at a constant voltage (e.g., -80 mV) and record the single-channel currents. You should observe discrete, rectangular transitions corresponding to the opening and closing of a single CFTR channel.
-
Compound Application:
-
Vehicle Control: Perfuse the patch with the ATP/PKA solution containing the vehicle (e.g., 0.1% DMSO).
-
Test Compound: Perfuse the patch with the ATP/PKA solution containing this compound (e.g., 1 µM).
-
Positive Control: After washout, perfuse the patch with the ATP/PKA solution containing Ivacaftor (e.g., 1 µM) to confirm the channel is capable of potentiation.
-
-
Recording: Record several minutes of continuous activity in each condition to ensure sufficient data for kinetic analysis.
Data Analysis
-
Open Probability (Po): This is the fraction of time the channel spends in the open state. It is the most critical parameter for assessing potentiation. A potentiator like Ivacaftor dramatically increases Po. Calculate Po for the baseline, this compound, and Ivacaftor conditions.
-
Single-Channel Amplitude: Measure the amplitude of the single-channel current openings. This should not be affected by a potentiator but is used to calculate conductance.
-
Single-Channel Conductance: Calculate the conductance (in picoSiemens, pS) from the single-channel amplitude and the driving force (holding potential - reversal potential).
Interpreting the Results: A Mechanistic View
By combining data from both protocols, a clear picture of this compound's activity emerges.
-
Hypothesis of Inactivity: If this compound is indeed inactive, you would expect to see:
-
In whole-cell recordings , no significant increase in current density compared to the vehicle control.
-
In single-channel recordings , no significant change in the channel's open probability (Po) compared to the baseline activated state.
-
-
Positive Control: In contrast, the application of Ivacaftor should cause a large increase in both the whole-cell current density and the single-channel open probability.
-
Self-Validation: The use of CFTRinh-172 in the whole-cell protocol confirms the identity of the current, while the characteristic conductance (~8-10 pS) and ATP/PKA dependence in the inside-out patch validate the recording of a bona fide CFTR channel.
The following diagram illustrates the molecular mechanism of CFTR potentiation that these experiments are designed to probe.
Caption: Mechanism of CFTR potentiation and the tested hypothesis for this compound.
References
-
Cai, Z., & Sheppard, D. N. (2015). Application of High-Resolution Single-Channel Recording to Functional Studies of Cystic Fibrosis Mutants. In Cystic Fibrosis (pp. 25-43). Humana Press. [Link]
-
McGarry, M. E., et al. (2017). In Vivo and In Vitro Ivacaftor Response in Cystic Fibrosis Patients With Residual CFTR Function: N-of-1 Studies. Pediatric Pulmonology, 52(6), 754-762. [Link]
-
Tsuboi, T., & Nabekura, J. (2022). In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives. International Journal of Molecular Sciences, 23(19), 11883. [Link]
-
AXOL Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]
-
Medicosis Perfectionalis. (2022, March 17). Mechanism of Action of Ivacaftor and Lumacaftor in Cystic Fibrosis [Video]. YouTube. [Link]
-
Pissarra, M. S., et al. (2017). Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function. Frontiers in Pharmacology, 8, 195. [Link]
-
Nanion Technologies. (n.d.). Using automated patch clamp to study CFTR mutations and modulators. Retrieved from [Link]
-
Fohner, A. E., et al. (2015). PharmGKB summary: ivacaftor pathway, pharmacokinetics/pharmacodynamics. Pharmacogenetics and Genomics, 25(11), 569-579. [Link]
-
Verkman, A. S., & Galietta, L. J. V. (2009). Chloride channels as drug targets. Nature Reviews Drug Discovery, 8(2), 153-171. [Link]
-
Rowe, S. M., et al. (2013). Ivacaftor: A Novel Gene-Based Therapeutic Approach for Cystic Fibrosis. The Journal of Pediatric Pharmacology and Therapeutics, 18(2), 82-88. [Link]
-
McGarry, M. E., et al. (2017). In vivo and in vitro ivacaftor response in cystic fibrosis patients with residual CFTR function: N-of-1 studies. ResearchGate. [Link]
-
Haseltine, E., et al. (2022). Pharmacokinetics of Ivacaftor, Tezacaftor, Elexacaftor, and Lumacaftor in Special Cystic Fibrosis Populations: A Systematic Review. Pulmonary Therapy, 8(3), 331-359. [Link]
-
Physiologic Instruments. (2023, November 17). Advancing CFTR Research Through Precision Electrophysiology. [Link]
-
Consequential Robotics. (2018). Identification and Characterization of Novel CFTR Potentiators. PLoS ONE, 13(10), e0205242. [Link]
-
Pissarra, M. S., et al. (2017). Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function. Frontiers in Pharmacology, 8, 195. [Link]
-
Wikipedia. (n.d.). Ivacaftor. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of novel potentiators of human CFTR. (A) Assay protocol... [Image]. [Link]
-
Sondo, E., et al. (2014). Electrophysiological evaluation of cystic fibrosis conductance transmembrane regulator (CFTR) expression in human monocytes. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1842(10), 2051-2061. [Link]
-
Cystic Fibrosis Foundation. (n.d.). CFTR Modulator Types. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2012). Clinical Pharmacology and Biopharmaceutics Review: Kalydeco (ivacaftor). [Link]
-
Lopes-Pacheco, M. (2020). CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine. Frontiers in Pharmacology, 10, 1662. [Link]
-
Sabater, J. R., et al. (2016). Combination therapy with cystic fibrosis transmembrane conductance regulator modulators augment the airway functional microanatomy. American Journal of Physiology-Lung Cellular and Molecular Physiology, 311(4), L738-L749. [Link]
-
Hwang, T. C., & Kirk, K. L. (2013). CFTR potentiators: From Bench to Bedside. Journal of Cystic Fibrosis, 12(2), 93-98. [Link]
Sources
- 1. cff.org [cff.org]
- 2. Frontiers | CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine [frontiersin.org]
- 3. google.com [google.com]
- 4. ClinPGx [clinpgx.org]
- 5. Ivacaftor - Wikipedia [en.wikipedia.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Ivacaftor: A Novel Gene-Based Therapeutic Approach for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of Ivacaftor, Tezacaftor, Elexacaftor, and Lumacaftor in Special Cystic Fibrosis Populations: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of High-Resolution Single-Channel Recording to Functional Studies of Cystic Fibrosis Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. physiologicinstruments.com [physiologicinstruments.com]
- 11. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 14. Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function [frontiersin.org]
- 16. Patch Clamp Protocol [labome.com]
- 17. Electrophysiological evaluation of cystic fibrosis conductance transmembrane regulator (CFTR) expression in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS for Ivacaftor Carboxylate Detection
Welcome to the technical support center for the bioanalysis of Ivacaftor and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the quantitative analysis of Ivacaftor carboxylate using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
Ivacaftor is a cornerstone therapy for cystic fibrosis, and understanding its pharmacokinetics, including the formation of its metabolites, is crucial for optimizing patient treatment.[1] The major non-active metabolite, this compound, requires accurate and robust quantification in biological matrices.[1] This guide provides practical, field-tested advice to help you develop, validate, and troubleshoot your LC-MS/MS methods for reliable and reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the development and execution of LC-MS/MS assays for this compound.
Q1: What is the most common sample preparation technique for Ivacaftor and its metabolites in plasma?
A1: Protein precipitation is a widely used and effective method for extracting Ivacaftor and its metabolites from plasma samples.[1][2] This technique involves adding a solvent, typically acetonitrile, often containing an internal standard and sometimes an acid like formic acid, to the plasma sample.[3] This denatures and precipitates the proteins, which can then be separated by centrifugation. The resulting supernatant, containing the analytes of interest, is then injected into the LC-MS/MS system. For a more rigorous cleanup, especially to mitigate matrix effects, Solid-Phase Extraction (SPE) can also be employed.[4]
Q2: Which type of liquid chromatography column is best suited for separating this compound?
A2: Reversed-phase chromatography using a C18 or C8 column is the standard approach for the separation of Ivacaftor and its metabolites.[2][3][5][6] These columns provide good retention and separation of these relatively hydrophobic molecules from endogenous plasma components. The choice between C18 and C8 will depend on the specific hydrophobicity of the analytes and the desired retention times.
Q3: What are the typical mobile phases used for the analysis of this compound?
A3: A common mobile phase composition for the analysis of Ivacaftor and its metabolites consists of an aqueous component and an organic component. The aqueous phase is often water with a small amount of an acidic modifier, such as 0.1% formic acid, to promote protonation of the analytes and improve chromatographic peak shape and ionization efficiency.[3][4][6] The organic phase is typically acetonitrile or methanol.[4][5] Gradient elution is frequently used to achieve optimal separation and shorter run times.[2][6]
Q4: What are the recommended mass spectrometry settings for detecting this compound?
A4: Ivacaftor and its metabolites are typically analyzed in positive electrospray ionization (ESI+) mode.[3][6] Detection is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[5][7] The specific precursor-to-product ion transitions for this compound (also referred to as M6) have been reported as m/z 422.47 → 423.[3]
Q5: Is a stable isotope-labeled internal standard necessary for accurate quantification?
A5: While not strictly mandatory, the use of a stable isotope-labeled (SIL) internal standard, such as Ivacaftor-d4 or Tezacaftor-d4, is highly recommended for the most accurate and precise quantification.[8] SIL internal standards co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement, thus providing a more reliable normalization of the signal.[9] If a SIL-IS for the carboxylate metabolite is unavailable, a structurally similar compound can be used, but its performance must be thoroughly validated.
Part 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during LC-MS/MS analysis of this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes & Solutions:
-
Cause: Inappropriate mobile phase pH.
-
Explanation: The carboxylate group of the analyte can interact with the stationary phase in undesirable ways if the mobile phase pH is not optimal.
-
Solution: Ensure the mobile phase contains a modifier like formic acid (typically 0.1%) to maintain a consistent, low pH. This will ensure the carboxylate is protonated, leading to better peak shape.[4][6]
-
-
Cause: Column degradation or contamination.
-
Explanation: Accumulation of matrix components on the column can lead to active sites that cause peak tailing.
-
Solution:
-
Implement a robust sample preparation method to minimize matrix introduction.
-
Use a guard column to protect the analytical column.[6]
-
Wash the column with a strong solvent (e.g., isopropanol) or follow the manufacturer's regeneration procedure.
-
-
-
Cause: Secondary interactions with the stationary phase.
-
Explanation: Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.
-
Solution: Consider using a column with end-capping or a different stationary phase chemistry.
-
Issue 2: Low Sensitivity or Inconsistent Results
Possible Causes & Solutions:
-
Cause: Ion Suppression.
-
Explanation: Co-eluting endogenous components from the biological matrix can compete with the analyte for ionization in the mass spectrometer source, leading to a suppressed signal.[10][11][12] This is a major challenge in bioanalysis.[13]
-
Solution:
-
Improve Sample Preparation: Transition from simple protein precipitation to a more thorough clean-up method like Solid-Phase Extraction (SPE) to remove interfering matrix components.[4]
-
Optimize Chromatography: Adjust the gradient profile to separate the analyte from the regions of significant ion suppression. A post-column infusion experiment can identify these regions.[14]
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification.[9]
-
-
-
Cause: Suboptimal Mass Spectrometer Parameters.
-
Explanation: The voltages and gas flows in the ion source and collision cell directly impact the efficiency of ion generation and fragmentation.
-
Solution: Systematically optimize key parameters such as nebulizer gas flow, drying gas temperature and flow, capillary voltage, and collision energy for this compound.[7][15]
-
Issue 3: High Background or Carryover
Possible Causes & Solutions:
-
Cause: Contamination of the LC-MS/MS system.
-
Explanation: Carryover from a previous high-concentration sample can lead to a detectable signal in subsequent blank injections.
-
Solution:
-
Optimize the autosampler wash procedure. Use a strong solvent mixture (e.g., acetonitrile/isopropanol/water with acid) for the wash.
-
Inject blank samples between high-concentration samples to assess and mitigate carryover.
-
-
-
Cause: Inadequate chromatographic separation.
-
Explanation: If the analyte peak is not well-resolved from the solvent front or other matrix components, the baseline may be elevated.
-
Solution: Adjust the initial mobile phase composition or the gradient to increase the retention of this compound.
-
Part 3: Experimental Protocols & Data
Protocol 1: Plasma Sample Preparation using Protein Precipitation
This protocol provides a step-by-step guide for the extraction of this compound from human plasma.
Materials:
-
Human plasma samples
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (IS) working solution
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.[4]
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[3]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Table 1: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting | Rationale |
| Liquid Chromatography | ||
| Column | C18, 2.1 x 50 mm, 2.6 µm | Provides good retention and separation for Ivacaftor and its metabolites.[6] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier for improved peak shape and ionization.[4][6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Gradient | 30% B to 95% B over 5 min | Allows for elution of analytes with varying polarities. |
| Injection Volume | 5 µL | A smaller injection volume can help reduce matrix effects. |
| Mass Spectrometry | ||
| Ionization Mode | ESI Positive | Ivacaftor and its metabolites readily form positive ions.[6] |
| Capillary Voltage | 4.5 kV | Optimized for efficient ion generation.[7] |
| Nebulizer Gas | Nitrogen, 3 L/min | Assists in the formation of a fine spray.[7] |
| Drying Gas Flow | 20 L/min at 250°C | Facilitates desolvation of the droplets.[6] |
| MRM Transition | m/z 422.47 → 423 | Specific transition for this compound (M6).[3] |
Part 4: Visualizations
Diagram 1: LC-MS/MS Workflow for this compound Analysis
Caption: A typical workflow for the analysis of this compound.
Diagram 2: Troubleshooting Logic for Low Sensitivity
Caption: A decision tree for troubleshooting low sensitivity issues.
References
- AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
- van der Meer, R., et al. (n.d.). Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, this compound, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability.
- ResearchGate. (n.d.). Determination of ivacaftor by liquid chromatography techniques in pharmaceutical formulation with interlaboratory comparison and characterization of five novel degradation products by high‐performance liquid chromatography ion trap time‐of‐flight mass spectrometry.
- Zheng, Y., et al. (2024, June 1). A rapid LC-MS/MS method for the simultaneous quantification of ivacaftor, lumacaftor, elexacaftor, tezacaftor, hexyl-methyl ivacaftor and this compound in human plasma.
- Gargiulo, F., et al. (2023, February 20). Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients' Plasma by a Novel LC–MS/MS Method. MDPI.
- METHOD DEVELOPMENT AND VALIDATION OF LUMACAFTOR AND IVACAFTOR IN PHARMACEUTICAL DOSAGE FORMS IN RP-HPLC. (2025, February 1).
- Triplet analysis: Quantifying ivacaftor, tezacaftor, and elexacaftor in plasma with mass spectrometry. (2024, November 25). Journal of Applied Pharmaceutical Science.
- Schneider-Futsch, M., et al. (2017, October 15).
- Simultaneous estimation of ivacaftor and tezacaftor in rat plasma by Liquid chromatography coupled with tandem-mass-spectrometry: Application to pharmacokinetic studies. (2021, December 4). ThaiScience.
- Schneider-Futsch, M., et al. (2017, October 15). Optimized LC-MS/MS Method for the High-throughput Analysis of Clinical Samples of Ivacaftor, Its Major Metabolites, and Lumacaftor in Biological Fluids of Cystic Fibrosis Patients.
- Hplc Method Development And Validation Of Ivacaftor And Lumacaftor, Characterization Of Its Degradants By Lc- Ms. (n.d.).
- Analytical method development and validation for the simultaneous estimation of Ivacaftor and Lumacaftor by RP-HPLC method. (n.d.).
- Schneider, E. K., et al. (2016). Development of HPLC and LC–MS/MS methods for the analysis of ivacaftor, its major metabolites and lumacaftor in plasma and sputum of cystic fibrosis patients treated with ORKAMBI or KALYDECO.
- Al-Soud, Y. A., et al. (n.d.).
- Froelicher Bournaud, L., et al. (2024, September 15).
- National Institutes of Health. (n.d.). Ivacaftor. PubChem.
- matrix-effect-in-bioanalysis-an-overview.pdf. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
- Velkov, T., et al. (n.d.). Multiple Reaction Monitoring Mass Spectrometry for the Drug Monitoring of Ivacaftor, Tezacaftor, and Elexacaftor Treatment Response in Cystic Fibrosis: A High-Throughput Method.
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.).
- Velkov, T., et al. (n.d.). Multiple Reaction Monitoring Mass Spectrometry for the Drug Monitoring of Ivacaftor, Tezacaftor, and Elexacaftor Treatment Response in Cystic Fibrosis: A High-Throughput Method.
- Ivacaftor and Lumacaftor Pathway, Pharmacokinetics/Pharmacodynamics. (n.d.). ClinPGx.
- Pan, C., & Das, S. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis.
- Whirl-Carrillo, M., et al. (n.d.). PharmGKB summary: ivacaftor pathway, pharmacokinetics/pharmacodynamics.
- Dams, R., et al. (n.d.).
- Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). U.S. Department of Health and Human Services.
- Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.).
- Dolan, J. W. (2014, August 22). Ion Suppression in LC–MS–MS — A Case Study. LCGC.
- Synthesis and Evaluation of Ivacaftor Derivatives with Reduced Lipophilicity. (2023, November 27).
- How Important Is The Matrix Effect in Analyzing Bioprocess Samples? (n.d.).
- Review Article on Matrix Effect in Bioanalytical Method Development. (n.d.).
- BenchChem. (2025). Technical Support Center: Addressing Ion Suppression in LC-MS/MS.
- FDA Guidance for Industry on Bioanalytical Method Valid
- Guimbellot, J., et al. (2024, July 2). Differential distribution of ivacaftor and its metabolites in plasma and human airway epithelia.
- 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions.
- FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma.
Sources
- 1. Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, this compound, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid LC-MS/MS method for the simultaneous quantification of ivacaftor, lumacaftor, elexacaftor, tezacaftor, hexyl-methyl ivacaftor and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Optimized LC-MS/MS Method for the High-throughput Analysis of Clinical Samples of Ivacaftor, Its Major Metabolites, and Lumacaftor in Biological Fluids of Cystic Fibrosis Patients [jove.com]
- 7. Optimized LC-MS/MS Method for the High-throughput Analysis of Clinical Samples of Ivacaftor, Its Major Metabolites, and Lumacaftor in Biological Fluids of Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thaiscience.info [thaiscience.info]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 11. eijppr.com [eijppr.com]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sepscience.com [sepscience.com]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Bioanalysis of Ivacaftor & Metabolites
Welcome to the technical support center for the bioanalysis of Ivacaftor and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance for common challenges encountered during LC-MS/MS analysis. Our goal is to equip you with the scientific rationale and practical steps to diagnose and resolve issues, ensuring the integrity and accuracy of your data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I observing a low or inconsistent signal for Ivacaftor carboxylate (M6) in my mass spectrometry analysis?
A1: Low or inconsistent signal intensity for this compound (also known as M6), an inactive metabolite of Ivacaftor, is a frequent challenge in bioanalytical assays.[1][2] This issue can stem from multiple stages of the analytical workflow, from sample handling to data acquisition. The acidic nature of the carboxylate moiety introduces specific physicochemical properties that must be carefully managed.
This comprehensive guide will walk you through a logical troubleshooting process to identify and rectify the root cause of poor signal response for this compound.
Troubleshooting Workflow: Low Signal for this compound
Below is a systematic workflow to diagnose the source of the low signal. We will explore each of these steps in detail in the subsequent sections.
Caption: A step-by-step diagnostic workflow for troubleshooting low signal of this compound.
Step 1: Verifying Sample Integrity
The stability of your analyte in the biological matrix is paramount. This compound, like many acidic metabolites, can be susceptible to degradation or adsorption issues if not handled correctly.
-
Potential Issue: Analyte Degradation. While some studies have shown stability under various conditions, it's crucial to validate this for your specific matrix and storage procedures.[3][4] Instability can lead to an underestimation of the metabolite's concentration.[5]
-
Troubleshooting Action:
-
Review Collection & Storage: Confirm that samples were collected using appropriate anticoagulants (if plasma) and stored promptly at or below -20°C.[6]
-
Conduct Stability Tests: Perform freeze-thaw and bench-top stability experiments. Analyze quality control (QC) samples left at room temperature for several hours and QC samples that have undergone multiple freeze-thaw cycles. Compare the results against freshly prepared standards.
-
pH Considerations: For acidic analytes, the pH of the sample can influence stability. While not commonly reported as a critical issue for this compound, if degradation is suspected, acidification of the sample post-collection could be investigated.
-
Step 2: Evaluating Sample Preparation
This is the most critical stage for ensuring a clean sample and efficient recovery of this compound. The goal is to remove matrix components like proteins and phospholipids that can interfere with ionization.[7][8]
-
Potential Issue 1: Inefficient Extraction Recovery. The polarity of this compound differs from the parent drug, Ivacaftor. A sample preparation method optimized for the parent drug may not be optimal for the more polar, acidic metabolite.
-
Troubleshooting Action:
-
Method Comparison: If you are using a simple protein precipitation (PPT) method, you may be experiencing low recovery and significant matrix effects.[6][9] Consider developing or switching to a Solid-Phase Extraction (SPE) protocol, which can provide a much cleaner extract and improve recovery.[10]
-
Protocol: SPE for Ivacaftor and Metabolites:
-
Conditioning: Condition a mixed-mode or polymer-based SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Pre-treat 100 µL of plasma with an internal standard solution and dilute with a weak acid (e.g., 2% formic acid in water) before loading onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 1 mL of 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of a strong organic solvent, potentially modified with a base (e.g., 5% ammonium hydroxide in methanol) to ensure the deprotonated carboxylate is efficiently eluted.
-
Evaporation & Reconstitution: Dry the eluate under nitrogen and reconstitute in the initial mobile phase.
-
-
-
Potential Issue 2: Matrix Effects. Co-eluting endogenous substances from the biological matrix (e.g., plasma, sputum) can suppress or, less commonly, enhance the ionization of this compound in the mass spectrometer's source, leading to a lower and more variable signal.[7][11][12]
-
Troubleshooting Action:
-
Assess Matrix Factor: Perform a post-extraction addition experiment as recommended by the FDA and ICH M10 guidelines on bioanalytical method validation.[13][14][15]
-
Extract a blank matrix sample (e.g., plasma from an untreated subject).
-
Spike the extracted blank matrix with the analyte at a known concentration (Set A).
-
Prepare a neat solution of the analyte in the reconstitution solvent at the same concentration (Set B).
-
Calculate the Matrix Factor (MF) as: MF = (Peak Area in Set A) / (Peak Area in Set B). An MF < 1 indicates ion suppression, while an MF > 1 indicates enhancement.
-
-
Mitigation Strategies:
-
Improve sample cleanup (e.g., switch from PPT to SPE).[10]
-
Optimize chromatography to separate the analyte from the interfering matrix components.
-
Use a stable isotope-labeled internal standard (SIL-IS) for this compound, if available, as it can co-elute and experience similar matrix effects, thereby providing more accurate quantification.
-
-
Step 3: Optimizing Chromatography
The liquid chromatography separation is your last line of defense against matrix effects before the sample enters the mass spectrometer.
-
Potential Issue: Poor Retention and Peak Shape. Due to its carboxyl group, this compound is more polar than Ivacaftor. On a standard C18 column, it will elute earlier, potentially in a region with significant matrix interference.[1] Poor peak shape (e.g., tailing) can also reduce the signal-to-noise ratio.
-
Troubleshooting Action:
-
Mobile Phase pH: The key to retaining and achieving good peak shape for an acidic compound in reversed-phase chromatography is to control its ionization state. Ensure the mobile phase pH is sufficiently low (e.g., using 0.1% formic acid) to keep the carboxyl group protonated (neutral), which increases its retention on the C18 or C8 column.[16]
-
Gradient Optimization: Adjust the gradient elution to ensure this compound is well-retained and separated from the void volume where many matrix components elute. A slower, shallower gradient at the beginning of the run can improve the resolution of early eluting peaks.[9]
-
Alternative Chromatography: If retention is still poor on a C18 column even with highly aqueous mobile phases, consider alternative stationary phases. A column with an aqueous-compatible C18 phase (like an AQ-type column) can prevent phase collapse under high aqueous conditions.[17][18]
-
LC-MS/MS Method Parameters for Ivacaftor & Metabolites
The following table summarizes typical starting parameters based on published literature. These should be optimized for your specific instrumentation.
| Parameter | Ivacaftor | This compound (M6) | Reference |
| Polarity Mode | Positive | Positive | [2][16] |
| Precursor Ion (Q1) | m/z 393.2 | m/z 423.2 | [4][16] |
| Product Ion (Q3) | m/z 325.2, 188.1 | m/z 405.2, 359.2 | [4][16] |
| LC Column | C18 or C8, < 3 µm | C18 or C8, < 3 µm | [1][19] |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | [2][16] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol | [2][16] |
Step 4: Checking Mass Spectrometer Settings
Even with a clean sample and good chromatography, suboptimal mass spectrometer parameters will lead to a poor signal.
-
Potential Issue: Inefficient Ionization or Fragmentation. The source conditions and collision energy required for optimal signal may differ between Ivacaftor and its carboxylate metabolite.
-
Troubleshooting Action:
-
Source Parameter Optimization: Infuse a standard solution of pure this compound directly into the mass spectrometer. Systematically optimize key source parameters, including:
-
IonSpray Voltage
-
Source Temperature
-
Gas 1 (Nebulizer Gas) and Gas 2 (Heater Gas) pressures
-
Curtain Gas pressure
-
-
Compound Parameter Optimization: While infusing the standard, optimize the compound-dependent parameters:
-
Declustering Potential (DP): Fine-tune to maximize the precursor ion signal.
-
Collision Energy (CE): Ramp the collision energy to find the value that produces the most intense, stable product ion(s).
-
Cell Exit Potential (CXP): Optimize for efficient transmission of the product ion from the collision cell.
-
-
MRM Transition Selection: Confirm you are using the most sensitive and specific multiple reaction monitoring (MRM) transitions. While published transitions are a good starting point, it is best practice to verify them on your specific instrument.[18]
-
Caption: Fragmentation pathway of this compound in the collision cell.
Step 5: Reviewing Data Processing
-
Potential Issue: Incorrect Peak Integration. If the signal is low, the integration algorithm may be incorrectly defining the peak baseline or splitting the peak, leading to an erroneously low reported area.
-
Troubleshooting Action:
-
Manual Review: Manually inspect the chromatograms for your low-concentration samples and calibrators. Ensure the software is correctly identifying the peak start, apex, and end.
-
Internal Standard (IS) Response: Check the peak area of your internal standard across the entire batch. A highly variable IS response can indicate inconsistent sample preparation or matrix effects. If the IS signal is also suppressed in certain samples, it reinforces the likelihood of matrix effects.
-
By systematically working through these five areas, you can effectively diagnose the underlying cause of a low signal for this compound and implement a robust solution, ensuring the accuracy and reliability of your bioanalytical data. For further guidance, always refer to the principles outlined in regulatory documents such as the FDA's "Bioanalytical Method Validation Guidance for Industry."[20]
References
-
Di Paolo, A., et al. (2023). Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients' Plasma by a Novel LC–MS/MS Method. Pharmaceuticals, 16(2), 305. [Link]
-
Geddes, L., et al. (2021). Multiple Reaction Monitoring Mass Spectrometry for the Drug Monitoring of Ivacaftor, Tezacaftor, and Elexacaftor Treatment Response in Cystic Fibrosis: A High-Throughput Method. Journal of Proteome Research, 20(4), 2096-2105. [Link]
-
ResearchGate. (n.d.). Matrix effect in plasma samples. [Link]
-
Vonk, S. E. M., et al. (2021). Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, this compound, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability. Therapeutic Drug Monitoring, 43(4), 555-563. [Link]
-
Jurt, S., et al. (2021). Identification of binding sites for ivacaftor on the cystic fibrosis transmembrane conductance regulator. eLife, 10, e66573. [Link]
-
Agilent Technologies. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. [Link]
-
Vonk, S. E. M., et al. (2021). Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, this compound, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability. Therapeutic Drug Monitoring, 43(4), 555-563. [Link]
-
Xing, J., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 12(13), 869-872. [Link]
-
PubMed. (2021). Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, this compound, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability. Therapeutic Drug Monitoring, 43(4), 555-563. [Link]
-
Zhang, G., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports, 8(1), 1649. [Link]
-
Journal of Applied Pharmaceutical Science. (2024). Triplet analysis: Quantifying ivacaftor, tezacaftor, and elexacaftor in plasma with mass spectrometry. [Link]
-
Fernandes, P., et al. (2024). Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor. Molecules, 29(4), 821. [Link]
-
Schneider, E. K., et al. (2016). Development of HPLC and LC–MS/MS methods for the analysis of ivacaftor, its major metabolites and lumacaftor in plasma and sputum of cystic fibrosis patients treated with ORKAMBI or KALYDECO. Journal of Chromatography B, 1038, 57-62. [Link]
-
PubMed. (2024). A rapid LC-MS/MS method for the simultaneous quantification of ivacaftor, lumacaftor, elexacaftor, tezacaftor, hexyl-methyl ivacaftor and this compound in human plasma. Journal of Chromatography B, 1236, 124018. [Link]
-
Carl, P., et al. (2024). A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices. Pharmaceuticals, 17(2), 220. [Link]
-
Schneider, E. K., et al. (2017). Optimized LC-MS/MS Method for the High-throughput Analysis of Clinical Samples of Ivacaftor, Its Major Metabolites, and Lumacaftor in Biological Fluids of Cystic Fibrosis Patients. Journal of Visualized Experiments, (128), 56084. [Link]
-
Schneider, E. K., et al. (2016). Development of HPLC and LC-MS/MS methods for the analysis of ivacaftor, its major metabolites and lumacaftor in plasma and sputum of cystic fibrosis patients treated with ORKAMBI or KALYDECO. Journal of Chromatography B, 1038, 57-62. [Link]
-
PubMed Central. (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. [Link]
-
Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]
-
Wiley Analytical Science. (2023). The importance of unstable metabolites in LC-MS/MS-based bioanalysis. [Link]
-
U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
International Council for Harmonisation. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of HPLC and LC-MS/MS methods for the analysis of ivacaftor, its major metabolites and lumacaftor in plasma and sputum of cystic fibrosis patients treated with ORKAMBI or KALYDECO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 4. Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, this compound, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, this compound, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. Optimized LC-MS/MS Method for the High-throughput Analysis of Clinical Samples of Ivacaftor, Its Major Metabolites, and Lumacaftor in Biological Fluids of Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hhs.gov [hhs.gov]
- 14. database.ich.org [database.ich.org]
- 15. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 16. Multiple Reaction Monitoring Mass Spectrometry for the Drug Monitoring of Ivacaftor, Tezacaftor, and Elexacaftor Treatment Response in Cystic Fibrosis: A High-Throughput Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. halocolumns.com [halocolumns.com]
- 18. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. academy.gmp-compliance.org [academy.gmp-compliance.org]
Technical Support Center: Matrix Effects in Ivacaftor Carboxylate Quantification
Welcome to the technical support center for bioanalytical scientists. This guide is designed to provide you with in-depth, practical solutions for identifying, troubleshooting, and mitigating matrix effects encountered during the LC-MS/MS quantification of Ivacaftor carboxylate (M6), the inactive but major metabolite of Ivacaftor. Drawing from established principles and field experience, this document will explain the causality behind experimental choices to ensure your assay is robust, reproducible, and reliable.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational concepts of matrix effects in the context of this compound analysis.
Q1: What exactly is a "matrix effect" in LC-MS/MS bioanalysis?
A: A matrix effect is the alteration of an analyte's ionization efficiency by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, serum)[1][2]. When quantifying this compound, these interfering components can suppress or enhance its signal at the mass spectrometer's ion source, leading to inaccurate and imprecise results[1][3]. This is not a failure of the instrument but a phenomenon inherent to the complexity of biological samples when analyzed by sensitive techniques like electrospray ionization (ESI).
Q2: Why is this compound particularly susceptible to matrix effects?
A: this compound, being a metabolite, is often present in a complex biological milieu alongside numerous endogenous substances like phospholipids, salts, and proteins[4][5]. Phospholipids are a primary cause of matrix-induced ion suppression in plasma samples[5][6]. During a typical reversed-phase chromatographic run, these phospholipids can co-elute with the analyte, competing for ionization in the ESI source and ultimately suppressing the signal of this compound[4][6].
Q3: What are the common signs of significant matrix effects in my data?
A: The hallmark indicators of problematic matrix effects include:
-
Poor Reproducibility: High variability (%CV) in quality control (QC) samples across different batches or even within the same batch.
-
Inaccurate Quantification: Results that are consistently lower (ion suppression) or higher (ion enhancement) than expected.
-
Non-Linearity: Difficulty in obtaining a linear calibration curve that meets acceptance criteria.
-
Batch Failure: Inconsistent performance when analyzing samples from different subjects, as the matrix composition can vary significantly between individuals[7].
Q4: What is the best internal standard (IS) to compensate for these effects?
A: The gold standard for mitigating matrix effects is a stable isotope-labeled (SIL) internal standard of this compound[1][4]. A SIL-IS is chemically identical to the analyte, ensuring it co-elutes and experiences the same ionization suppression or enhancement[4][8]. The ratio of the analyte's signal to the SIL-IS signal remains constant, allowing for reliable normalization and accurate quantification even when absolute signal intensity fluctuates[4]. If a SIL-IS for the metabolite is unavailable, a SIL-IS for the parent drug (Ivacaftor) can be considered, but requires rigorous validation to prove it tracks the metabolite's behavior.
Section 2: Troubleshooting Guide - From Problem to Solution
This section provides a structured approach to diagnosing and resolving specific issues you may encounter during method development and validation.
Issue 1: I'm seeing significant signal suppression, especially at the Lower Limit of Quantification (LLOQ).
| Potential Cause | Troubleshooting Action & Rationale |
| Co-eluting Phospholipids | 1. Enhance Sample Preparation: The most effective strategy is to remove interferences before injection[4]. Move beyond simple protein precipitation (PPT). Implement Solid-Phase Extraction (SPE) or a specialized phospholipid removal product (e.g., HybridSPE). Rationale: PPT removes proteins but leaves phospholipids in the supernatant, which are a primary source of ion suppression[5]. SPE provides a more selective cleanup, retaining the analyte while washing away interfering matrix components[4].2. Optimize Chromatography: Modify your gradient to better separate this compound from the "phospholipid elution zone." Rationale: By adjusting the mobile phase composition and gradient slope, you can shift the retention time of your analyte away from the region where phospholipids typically elute, minimizing their impact on ionization[9]. |
| High Sample Volume Injected | 1. Reduce Injection Volume: Decrease the amount of sample extract introduced into the MS. Rationale: This is a straightforward way to reduce the total mass of interfering compounds entering the ion source. However, this may compromise sensitivity, so it is only feasible if your assay has a sufficient signal-to-noise ratio[9][10].2. Dilute the Sample: Dilute the sample with the initial mobile phase before injection. Rationale: Similar to reducing injection volume, this lowers the concentration of matrix components. This is a viable option if the analyte concentration is high enough to remain well above the LLOQ after dilution[10]. |
Issue 2: My results are highly variable between different plasma lots.
| Potential Cause | Troubleshooting Action & Rationale |
| Inter-individual Matrix Variability | 1. Validate with Multiple Matrix Lots: As per regulatory guidelines (e.g., FDA M10), you must evaluate the matrix effect using at least six different, independent sources of blank matrix[11]. Rationale: The composition of plasma can differ between individuals due to factors like diet, genetics, and health status[7]. Validating with multiple lots ensures your method is robust and not susceptible to variations in matrix composition[11].2. Implement a SIL-IS: If not already in use, incorporate a stable isotope-labeled internal standard for this compound. Rationale: A SIL-IS is the most effective tool to compensate for variability between different matrix lots because it is affected by the matrix in the same way as the analyte, ensuring a consistent analyte/IS ratio[1][4]. |
| Inconsistent Sample Preparation | 1. Automate the Workflow: If possible, use an automated liquid handler for sample preparation steps like SPE or liquid-liquid extraction (LLE). Rationale: Automation minimizes human error and ensures that every sample is processed identically, leading to higher precision and reproducibility. |
Section 3: Key Experimental Protocols
To ensure your method is self-validating, it is crucial to quantitatively assess matrix effects. The following protocols provide step-by-step guidance.
Protocol 3.1: Quantitative Assessment of Matrix Factor (MF) via Post-Extraction Addition
This experiment, adapted from the method introduced by Matuszewski et al., is the industry standard for quantifying the magnitude of matrix effects[12][13].
Objective: To compare the analyte response in the presence of extracted matrix components to the response in a clean, neat solution.
Step-by-Step Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and IS into a clean reconstitution solvent (e.g., your initial mobile phase). This represents 100% response with no matrix effect.
-
Set B (Post-Spike Matrix): Process at least six different lots of blank biological matrix (e.g., plasma) through your entire sample preparation procedure. After the final extraction step (e.g., after SPE elution or PPT centrifugation), spike the resulting clean extract with the analyte and IS at the same concentration as Set A.
-
Set C (Pre-Spike Matrix): Spike blank biological matrix with the analyte and IS before initiating the sample preparation procedure. This set is used to determine recovery, not the matrix effect itself.
-
-
Analyze Samples: Inject all three sets into the LC-MS/MS system and record the peak areas for both the analyte and the IS.
-
Calculate the Matrix Factor (MF) and IS-Normalized MF:
-
Matrix Factor (MF): MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
-
IS-Normalized MF: IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Mean Analyte/IS Peak Area Ratio in Set A)
A value < 1 indicates ion suppression. A value > 1 indicates ion enhancement. A value of 1 indicates no matrix effect.
-
-
Assess Variability: Calculate the coefficient of variation (%CV) of the MF and IS-Normalized MF across the different matrix lots.
Data Interpretation:
According to FDA guidelines, the precision (%CV) of the IS-normalized matrix factor across the different lots should not be greater than 15%[11].
| Analyte Concentration | Set A: Mean Peak Area (Neat Solution) | Set B: Mean Peak Area (Post-Spike) | Calculated Matrix Factor (B/A) | Interpretation |
| Low QC | 500,000 | 275,000 | 0.55 | Significant Ion Suppression |
| High QC | 5,000,000 | 2,800,000 | 0.56 | Significant Ion Suppression |
This table illustrates a scenario with significant ion suppression where the signal in the presence of matrix is only about 55-56% of the signal in a clean solution.
Workflow for Matrix Effect Assessment
Caption: Workflow for the post-extraction addition experiment.
Protocol 3.2: Troubleshooting Flowchart for Matrix Effect Issues
Use this decision tree to systematically address matrix effect problems during method development.
Caption: Troubleshooting decision tree for matrix effects.
References
-
Mei, H. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Separation Science, 1-20. [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry Research. [Link]
-
Lahaie, M. et al. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America. [Link]
-
Silvestro, L. et al. (2013). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. ResearchGate. [Link]
-
Bar-Ziv, E. et al. (2023). Compensation for Matrix Effects in High-Dimensional Spectral Data Using Standard Addition. Sensors. [Link]
-
D'Avolio, A. et al. (2023). Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients' Plasma by a Novel LC–MS/MS Method. MDPI. [Link]
-
Catania, A. et al. (2024). A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices. PMC. [Link]
-
Schneider, E.K. et al. (2017). Optimized LC-MS/MS Method for the High-throughput Analysis of Clinical Samples of Ivacaftor, Its Major Metabolites, and Lumacaftor in Biological Fluids of Cystic Fibrosis Patients. PMC. [Link]
-
Schneider-Futsch, M. et al. (2016). Development of HPLC and LC–MS/MS methods for the analysis of ivacaftor, its major metabolites and lumacaftor in plasma and sputum of cystic fibrosis patients treated with ORKAMBI or KALYDECO. ResearchGate. [Link]
-
Faria, M. et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. [Link]
-
Schneider, M. et al. (2020). Multiple Reaction Monitoring Mass Spectrometry for the Drug Monitoring of Ivacaftor, Tezacaftor, and Elexacaftor Treatment Response in Cystic Fibrosis: A High-Throughput Method. ACS Publications. [Link]
-
University of Tartu. (n.d.). Quantitative estimation of matrix effect, recovery and process efficiency. Sisu@UT. [Link]
-
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. [Link]
-
Griese, M. et al. (2021). Isotope dilution LC-MS/MS quantification of the cystic fibrosis transmembrane conductance regulator (CFTR) modulators ivacaftor, lumacaftor, tezacaftor, elexacaftor, and their major metabolites in human serum. ResearchGate. [Link]
-
Asraf, M. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Chromatography Online. [Link]
-
Valdivia-Garcia, M. et al. (2022). Identifying and Overcoming Matrix Effects in Drug Discovery and Development. ResearchGate. [Link]
-
Viswanathan, C.T. et al. (2007). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC. [Link]
-
Schneider-Futsch, M. et al. (2016). Development of HPLC and LC-MS/MS methods for the analysis of ivacaftor, its major metabolites and lumacaftor in plasma and sputum of cystic fibrosis patients treated with ORKAMBI or KALYDECO. NIH. [Link]
-
Li, W. et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. [Link]
-
ICH. (2022). M10 Bioanalytical Method Validation. International Council for Harmonisation. [Link]
-
Biotage. (2023). How to determine recovery and matrix effects for your analytical assay. Biotage. [Link]
-
Gorp, E. et al. (2019). Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, this compound, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability. Therapeutic Drug Monitoring. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]
-
PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. PharmaCompass. [Link]
-
D'Avolio, A. et al. (2023). Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients' Plasma by a Novel LC-MS/MS Method. PubMed. [Link]
-
Mettler-Altmann, T. et al. (2018). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. mdpi.com [mdpi.com]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ivacaftor Carboxylate Assay Validation
Welcome to the technical support center for Ivacaftor carboxylate assay validation. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of developing and validating robust bioanalytical methods for Ivacaftor's primary inactive metabolite, M6 (this compound). This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and regulatory expectations.
Introduction: The Significance of this compound (M6)
Ivacaftor is extensively metabolized in humans, primarily by the cytochrome P450 3A (CYP3A) enzyme system.[1][2] This process yields two major metabolites: M1 (hydroxymethyl-ivacaftor) and M6 (this compound).[1][2][3] While M1 is pharmacologically active, M6 is considered inactive, possessing less than one-fiftieth the potency of the parent drug.[1][2][3] Despite its inactivity, accurate quantification of M6 is crucial for a comprehensive understanding of Ivacaftor's pharmacokinetic profile, as it accounts for a significant portion (approximately 43%) of the total dose eliminated in the feces.[2][3]
Validating a bioanalytical assay for this compound, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), presents a unique set of challenges. These can range from managing matrix effects in complex biological samples to ensuring the stability of the analyte throughout the analytical process. This guide will equip you with the knowledge to anticipate, diagnose, and resolve these common hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the validation of your this compound assay.
Issue 1: Poor Peak Shape or Low Signal Intensity
You are observing tailing, fronting, or broad peaks for this compound, or the signal intensity is unexpectedly low.
-
Probable Cause 1: Suboptimal Chromatographic Conditions. The carboxylic acid moiety in M6 can interact with the stationary phase or residual silanols in the column, leading to poor peak shape.
-
Solution:
-
Mobile Phase pH Adjustment: Ensure the pH of your mobile phase is at least 2 pH units below the pKa of the carboxylic acid group to keep it protonated and minimize secondary interactions.
-
Mobile Phase Additives: Incorporate a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to improve peak shape.
-
Column Selection: Consider using a column with a different stationary phase (e.g., a C18 column with end-capping) or a newer generation column designed for polar compounds.
-
-
-
Probable Cause 2: Ion Suppression. Co-eluting endogenous components from the biological matrix can interfere with the ionization of this compound in the mass spectrometer's source, leading to a reduced signal.[4][5][6]
-
Solution:
-
Improve Chromatographic Separation: Modify your gradient to better separate this compound from the matrix interferences.
-
Enhance Sample Preparation: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering components.
-
Post-Column Infusion Experiment: To diagnose ion suppression, perform a post-column infusion experiment to identify regions in the chromatogram where suppression occurs.[7]
-
-
-
Probable Cause 3: In-source Fragmentation or Unstable Ionization. The settings of your mass spectrometer's ion source may not be optimal for this compound.
-
Solution:
-
Systematic Source Parameter Optimization: Methodically optimize key ion source parameters, including gas flows, temperature, and voltages, to maximize the signal for your analyte.
-
Consult Instrument Manuals: Refer to your LC-MS system's documentation for best practices in tuning and calibration.[8]
-
-
Issue 2: High Variability in Quality Control (QC) Samples (Imprecision)
Your QC samples are showing a high coefficient of variation (%CV), exceeding the acceptance criteria outlined in regulatory guidelines.
-
Probable Cause 1: Inconsistent Sample Preparation. Variability in manual extraction steps can introduce significant imprecision.
-
Solution:
-
Standardize Procedures: Ensure all analysts are following the exact same, well-documented sample preparation protocol.
-
Automate When Possible: Utilize automated liquid handling systems for repetitive tasks like pipetting and dispensing to minimize human error.
-
Internal Standard (IS) Monitoring: Closely monitor the response of your internal standard. High variability in the IS signal can indicate inconsistent extraction recovery.
-
-
-
Probable Cause 2: Analyte Instability. this compound may be degrading during sample collection, storage, or processing.[9][10]
-
Solution:
-
Conduct Thorough Stability Assessments: As per regulatory guidelines, evaluate the stability of this compound under various conditions, including bench-top, freeze-thaw, and long-term storage.[11][12]
-
Optimize Storage Conditions: Store samples at -70°C or lower if instability is observed at higher temperatures.[13]
-
Use Stabilizing Agents: If enzymatic degradation is suspected, consider adding enzyme inhibitors to your collection tubes.[12][14]
-
-
-
Probable Cause 3: LC-MS System Instability. Fluctuations in the performance of the LC or MS can lead to imprecise results.
-
Solution:
-
Regular System Maintenance: Adhere to a strict schedule for routine maintenance, including cleaning the ion source and calibrating the mass spectrometer.[8][15]
-
System Suitability Tests (SSTs): Before each analytical run, perform SSTs to ensure the system is performing within established parameters.[8]
-
-
Issue 3: Inaccurate Results for QC Samples
The mean concentrations of your QC samples are deviating significantly from their nominal values, falling outside the acceptance range for accuracy.
-
Probable Cause 1: Issues with Calibration Standards or Stock Solutions. Inaccurate preparation of standards will lead to systemic errors in the quantification of all other samples.
-
Solution:
-
Verify Stock Solution Integrity: Prepare fresh stock solutions from a new weighing of the reference standard. If possible, use a different lot of the reference material.
-
Cross-Validate Stock Solutions: Compare the performance of newly prepared stock solutions against the old ones.
-
Ensure Proper Storage: Store stock and working solutions under conditions that have been demonstrated to maintain their stability.
-
-
-
Probable Cause 2: Significant and Uncorrected Matrix Effects. If the matrix effect is different between the matrix used for calibration standards (e.g., stripped plasma) and the study samples, it can lead to inaccurate quantification.[5][6][16]
-
Solution:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the gold standard for mitigating matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.
-
Matrix-Matched Calibrators: Prepare your calibration curve in the same biological matrix as your study samples to compensate for matrix effects.
-
Standard Addition Method: For particularly challenging matrices, consider using the standard addition method to correct for matrix effects in individual samples.[16]
-
-
-
Probable Cause 3: Carryover. Residual analyte from a high-concentration sample can carry over into the injection of a subsequent low-concentration sample, leading to artificially inflated results.
-
Solution:
-
Optimize Injector Wash Solvents: Use a strong, organic solvent in your injector wash solution to effectively clean the needle and sample loop between injections.
-
Inject Blank Samples: Strategically place blank injections after high-concentration samples in your analytical sequence to assess and mitigate carryover.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key parameters I need to assess during the validation of my this compound assay?
According to the FDA's Bioanalytical Method Validation guidance, you must demonstrate the following:[11]
-
Selectivity and Specificity: The ability of the method to differentiate and quantify this compound in the presence of other components in the sample, including the parent drug (Ivacaftor) and its other metabolites (like M1).[11]
-
Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Calibration Curve: The relationship between the instrument response and the known concentrations of the analyte.
-
Sensitivity: The lowest concentration of the analyte that can be reliably measured (Lower Limit of Quantification, LLOQ).
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of this compound in the biological matrix under different storage and processing conditions.[12]
Q2: How can I proactively design my method to minimize matrix effects?
-
Strategic Sample Preparation: Choose an extraction technique that effectively removes phospholipids and other interfering substances. Solid-phase extraction (SPE) is often more effective than simple protein precipitation in this regard.
-
Chromatographic Resolution: Develop a chromatographic method that separates this compound from the bulk of the endogenous matrix components.
-
Use of a Divert Valve: Program a divert valve to direct the initial, unretained portion of the sample (which often contains a high concentration of salts and other interfering species) to waste instead of the mass spectrometer.
-
Selection of an Appropriate Internal Standard: As mentioned previously, a stable isotope-labeled internal standard is the most effective tool for compensating for matrix effects.
Q3: What are the best practices for sample collection and handling to ensure the stability of Ivacaftor and its metabolites?
-
Rapid Processing: Process blood samples to plasma or serum as quickly as possible after collection.
-
Controlled Temperature: Keep samples on ice or refrigerated during processing to minimize enzymatic degradation.[14]
-
Appropriate Anticoagulant: The choice of anticoagulant can impact analyte stability. While heparin is common, for some analytes, sodium fluoride may be preferable to inhibit esterase activity.[14]
-
Prompt Freezing and Proper Storage: Freeze samples immediately after processing and store them at a validated temperature (typically -70°C or below) until analysis.[13]
Q4: Besides M6 (this compound), what other metabolites of Ivacaftor should I be aware of?
The other major metabolite is M1 (hydroxymethyl-ivacaftor).[1][2][3] M1 is pharmacologically active, with about one-sixth the potency of the parent drug.[1][3] During method development, it is essential to ensure that your assay can chromatographically resolve Ivacaftor, M1, and M6 to prevent any potential cross-interference and ensure accurate quantification of each analyte.
Experimental Protocols & Data Presentation
Table 1: Example Acceptance Criteria for Method Validation (based on FDA Guidance)
| Validation Parameter | Acceptance Criteria |
| Accuracy | Mean concentration at each QC level should be within ±15% of the nominal value (±20% at LLOQ). |
| Precision | The %CV at each QC level should not exceed 15% (20% at LLOQ). |
| Calibration Curve | Correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ). |
| Recovery | Should be consistent, precise, and reproducible. |
| Stability | Analyte concentration should be within ±15% of the baseline concentration under the tested conditions. |
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
-
Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% ammonium hydroxide in water.
-
Loading: Pre-treat 200 µL of plasma sample by adding the internal standard and 200 µL of 4% phosphoric acid in water. Load the entire pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% ammonium hydroxide in water, followed by 1 mL of 10% acetonitrile in water.
-
Elution: Elute this compound and the internal standard with 1 mL of 5% formic acid in acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: Representative LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-3.5 min: 90% B
-
3.5-3.6 min: 90-10% B
-
3.6-4.5 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions: To be optimized for this compound and the chosen internal standard.
Visualizations
Workflow for Troubleshooting Assay Inaccuracy
Caption: A decision tree for troubleshooting inaccurate QC sample results.
Overall Bioanalytical Method Validation Process
Caption: The workflow from method development to final validation report.
References
- Vertex Pharmaceuticals Incorporated. (n.d.). Ivacaftor: A Novel Gene-Based Therapeutic Approach for Cystic Fibrosis. PubMed Central.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA.
- Schug, K. A. (2023). Troubleshooting LC-MS. LCGC International.
- Unidentified. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
- Wikipedia. (n.d.). Ivacaftor.
- Guimbellot, J., et al. (2024). Differential distribution of ivacaftor and its metabolites in plasma and human airway epithelia. Pulmonary Pharmacology & Therapeutics.
- Unidentified. (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central.
- ALWSCI. (2024). Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications.
- ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories.
- Unidentified. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC - NIH.
- Aegis Sciences Corporation. (n.d.). Drug Stability and Toxicology Testing.
- van den Berg, F. M., et al. (2020). PharmGKB summary: ivacaftor pathway, pharmacokinetics/pharmacodynamics. Pharmacogenetics and Genomics.
- Unidentified. (n.d.). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International.
- ResearchGate. (n.d.). Drug Stability in Biological Specimens.
- Unidentified. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International.
- ResearchGate. (n.d.). LC/MS Troubleshooting Guide.
- Taylor & Francis Online. (n.d.). Full article: Matrix Effects and Application of Matrix Effect Factor.
- Chen, J., & Hsieh, Y. (2005). Stabilizing drug molecules in biological samples. Therapeutic Drug Monitoring.
Sources
- 1. Ivacaftor - Wikipedia [en.wikipedia.org]
- 2. PharmGKB summary: ivacaftor pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ivacaftor: A Novel Gene-Based Therapeutic Approach for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zefsci.com [zefsci.com]
- 9. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]
- 10. aegislabs.com [aegislabs.com]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. Stabilizing drug molecules in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
Navigating the Chromatographic Challenges of Ivacaftor Carboxylate: A Technical Support Guide
Welcome to the Technical Support Center for Chromatographic Analysis. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting strategies and answers to frequently asked questions regarding poor peak shape often encountered during the HPLC analysis of Ivacaftor carboxylate. We understand the critical importance of robust and reliable analytical methods in drug development and research. This resource is designed to equip you with the scientific understanding and practical steps to diagnose and resolve common chromatographic issues, ensuring data integrity and accelerating your research.
Understanding the Analyte: this compound
This compound is the primary inactive metabolite of Ivacaftor, a CFTR potentiator used in the treatment of cystic fibrosis.[1] Accurate quantification of this metabolite is crucial for pharmacokinetic and metabolic studies. However, its chemical structure presents several challenges to achieving optimal chromatographic peak shape.
Key Molecular Features Influencing Chromatography:
-
Carboxylic Acid Group: This acidic moiety is the primary driver of many peak shape issues. Its ionization state is highly dependent on the mobile phase pH.
-
Quinolone-like Core Structure: The presence of a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid substructure confers strong metal-chelating properties.[2][3]
-
Phenolic Hydroxyl Group: This group can also participate in secondary interactions with the stationary phase.
-
Polarity: The presence of multiple polar functional groups makes the molecule relatively polar.
Based on predictions from various software (ACD/Percepta, MolGpKa), the pKa of the carboxylic acid group is estimated to be in the range of 3.5 - 4.5 . This means that at a mobile phase pH around this value, the analyte will exist as a mixture of its protonated (neutral) and deprotonated (anionic) forms, a primary cause of peak broadening and splitting.[4] The phenolic hydroxyl group will have a much higher pKa, likely above 9, and will remain protonated under typical reversed-phase conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and problems encountered during the analysis of this compound, providing both the scientific rationale and step-by-step protocols for resolution.
Q1: My this compound peak is exhibiting significant tailing on a C18 column. What is the likely cause and how can I fix it?
Peak tailing is the most common issue for acidic analytes like this compound on standard silica-based C18 columns. The primary culprits are secondary interactions with the stationary phase.
Primary Causes:
-
Silanol Interactions: Residual silanol groups (Si-OH) on the silica surface of the stationary phase can become deprotonated (SiO-) at mobile phase pH values above ~3. The anionic this compound can then engage in ionic interactions with these sites, leading to a secondary retention mechanism that results in peak tailing.
-
Metal Chelation: The 4-oxo and 3-carboxyl groups of the quinolone core form a strong chelating site for metal ions.[2][3] Trace metal contaminants in the HPLC system (from stainless steel components like frits, tubing, and even the column hardware itself) or within the silica packing material can interact with the analyte, causing severe peak tailing.[5]
Troubleshooting Workflow:
Sources
Technical Support Center: Caco-2 Permeability Assays for P-gp Substrates
Welcome to the technical support center for Caco-2 permeability assays, with a specialized focus on troubleshooting issues related to P-glycoprotein (P-gp) substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this essential in vitro model. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your assays are robust, reproducible, and yield data you can trust.
Frequently Asked Questions (FAQs)
Q1: What is a "good" efflux ratio for identifying a P-gp substrate?
A1: An efflux ratio, calculated as the apparent permeability coefficient (Papp) from the basolateral to apical direction (B-A) divided by the Papp from the apical to basolateral direction (A-B), greater than two is generally considered indicative of active efflux.[1][2] However, this is a guideline, and the significance can depend on the specific compound and assay conditions. For robust P-gp substrate identification, it is crucial to demonstrate that this efflux is significantly reduced in the presence of a known P-gp inhibitor, such as verapamil or quinidine.[3][4][5]
Q2: My control P-gp substrate shows a low efflux ratio. What's the first thing I should check?
A2: The first and most critical factor to investigate is the health and differentiation state of your Caco-2 cell monolayer. This includes verifying the transepithelial electrical resistance (TEER) values to ensure monolayer integrity and checking the passage number of the cells.[2][6][7] P-gp expression is known to be influenced by cell passage number and culture conditions.[8][9][10][11] Low passage Caco-2 cells, particularly those freshly acquired from ATCC (e.g., passage 18), may have inadequate P-gp expression for these studies.[8][9]
Q3: How do I confirm that the observed efflux is specifically mediated by P-gp?
A3: To confirm P-gp-mediated efflux, you should perform a bidirectional permeability assay with your test compound in the presence and absence of a specific P-gp inhibitor.[3][4][5] A significant reduction in the efflux ratio in the presence of the inhibitor provides strong evidence for P-gp involvement. Commonly used inhibitors include verapamil, quinidine, and ketoconazole.[3][4][5][12]
Q4: Can I use Caco-2 assays for Biopharmaceutics Classification System (BCS) classification?
A4: Yes, the Caco-2 permeability assay is a well-established in vitro model for predicting human intestinal drug absorption and is used for BCS classification.[13][14][15][16] Regulatory agencies like the FDA and EMA accept Caco-2 data to support BCS-based biowaivers.[13][14][17]
Troubleshooting In-Depth: A Guide to Common Issues
This section provides a more detailed, cause-and-effect analysis of common problems encountered when working with P-gp substrates in Caco-2 assays.
Issue 1: High Variability in Papp Values and Efflux Ratios
High variability can undermine the reliability of your results. The root cause often lies in the consistency of the Caco-2 cell monolayers.
Root Cause Analysis:
-
Inconsistent Monolayer Integrity: Leaky monolayers can lead to artificially high Papp values, particularly in the A-B direction, which can mask efflux and lower the calculated ratio.[6]
-
Heterogeneity in P-gp Expression: P-gp expression in Caco-2 cells is not static. It can be significantly influenced by factors such as cell passage number, culture time, and even the type of culture vessel used.[8][9][10][18] Studies have shown that P-gp expression can decrease as cells differentiate post-confluence.[19][20]
-
Inconsistent Seeding Density: An uneven seeding density can result in a non-uniform monolayer, affecting tight junction formation and leading to variable TEER values and permeability.[7][21]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high data variability.
Step-by-Step Protocol: Monolayer Integrity Check with Lucifer Yellow
-
Prepare Lucifer Yellow (LY) Solution: Prepare a 100 µM solution of Lucifer Yellow in transport buffer.
-
Pre-incubation: After measuring the initial TEER, replace the medium in both apical and basolateral compartments with pre-warmed transport buffer and incubate for 30 minutes at 37°C.
-
Assay Initiation: Remove the transport buffer from the apical compartment and replace it with the LY solution. Add fresh transport buffer to the basolateral compartment.
-
Incubation: Incubate the plate at 37°C with gentle shaking for 1 hour.
-
Sampling: At the end of the incubation, collect samples from the basolateral compartment.
-
Quantification: Measure the fluorescence of the basolateral samples using a fluorescence plate reader.
-
Calculate Papp: Calculate the apparent permeability of LY. A Papp value of < 1.0 x 10-6 cm/s generally indicates a tight monolayer.
Issue 2: Low or No Efflux Observed for a Known P-gp Substrate
This is a common and critical issue that points to a problem with the functional expression of P-gp in your Caco-2 cells.
Root Cause Analysis:
-
Low P-gp Expression: As mentioned, low passage Caco-2 cells often have insufficient P-gp expression.[8][9] Research indicates that P-gp expression increases with higher passage numbers, with some studies recommending using cells beyond passage 80 for robust efflux studies.[8][9]
-
Sub-optimal Culture Conditions: The composition of the culture medium and the frequency of media changes can impact cell differentiation and transporter expression.[10]
-
Cell Line Heterogeneity: Caco-2 cell lines can be heterogeneous in nature, leading to variations in P-gp expression between different sources or even different labs.[8][9]
Strategies to Enhance P-gp Expression and Function:
| Strategy | Description | Key Considerations |
| Increase Cell Passage Number | Culturing Caco-2 cells to higher passage numbers (e.g., >P80) has been shown to significantly increase P-gp expression and the efflux ratio of probe substrates like rhodamine 123.[8][9] | This requires a long-term cell culture plan. It's essential to monitor cell morphology and growth characteristics to ensure the cell line remains stable. |
| Induction with P-gp Inducers | Prolonged exposure to certain compounds, like vinblastine, can induce P-gp expression.[8][22][23] This can create a more sensitive assay system for detecting P-gp-mediated transport.[22][23] | The concentration and duration of inducer exposure must be carefully optimized to avoid cytotoxicity. This creates a modified cell line that may not be representative of standard Caco-2 cells. |
| Use of P-gp-Overexpressing Cell Lines | For definitive P-gp substrate identification, consider using a cell line that specifically overexpresses human P-gp, such as MDR1-MDCKII cells.[22] | While highly sensitive for P-gp, this model does not possess the other intestinal transporters and metabolic enzymes present in Caco-2 cells. |
Experimental Workflow for Bidirectional Permeability Assay:
Caption: Workflow for a standard bidirectional permeability assay.
Issue 3: Poor Mass Balance or Low Compound Recovery
Poor mass balance, where the total amount of compound recovered from the apical, basolateral, and cell lysate compartments is significantly less than the initial amount, can complicate data interpretation.
Root Cause Analysis:
-
Compound Instability: The test compound may be degrading in the assay buffer or due to metabolic activity within the Caco-2 cells.
-
Cellular Accumulation: Highly lipophilic compounds may accumulate within the cell monolayer.[6]
-
Non-specific Binding: The compound may adsorb to the plastic of the transwell plate or other apparatus.[6]
-
Low Aqueous Solubility: Compounds with low solubility can precipitate out of solution during the assay, leading to inaccurate measurements.[24]
Troubleshooting Strategies:
-
Assess Compound Stability: Before the main experiment, incubate your compound in the assay buffer under the same conditions (time, temperature) and analyze for degradation.
-
Quantify Intracellular Concentration: At the end of the transport experiment, lyse the cell monolayer and quantify the amount of compound that has accumulated within the cells.[6]
-
Perform a Recovery Experiment: Add the compound to an empty transwell plate (no cells) and incubate for the same duration as the assay. Measure the concentration to determine the extent of non-specific binding.
-
Improve Solubility: For poorly soluble compounds, consider using a co-solvent, but be aware that this can impact cell monolayer integrity and transporter function. The concentration of the co-solvent should be carefully optimized and kept consistent across all experiments.
Conclusion: A Self-Validating System
A well-executed Caco-2 permeability assay is a self-validating system. By including appropriate positive and negative controls for permeability (e.g., propranolol and atenolol) and for P-gp-mediated transport (e.g., digoxin and a P-gp inhibitor), you can ensure the performance and reliability of your assay.[3][4][5] Consistent monitoring of monolayer integrity through TEER measurements and periodic validation with Lucifer Yellow are non-negotiable steps for generating trustworthy and reproducible data.
References
-
Lecoeur, M., et al. (2015). The influence of passage number for Caco2 cell models when evaluating P-gp mediated drug transport. Pharmazie, 70(12), 797-802. [Link]
-
Lecoeur, M., et al. (2015). The influence of passage number for Caco2 cell models when evaluating P-gp mediated drug transport. PubMed. [Link]
-
Taylor, L. V., et al. (2011). Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions. Xenobiotica, 41(1), 22-35. [Link]
-
Tavangar, P., et al. (2019). Effect of Passage Number and Culture Time on the Expression and Activity of Insulin-Degrading Enzyme in Caco-2 Cells. Pharmaceutical Sciences, 25(3), 205-211. [Link]
-
Patel, J., et al. (2011). Validation of quinidine as a probe substrate for the in vitro P-gp inhibition assay in Caco-2 cell monolayer. Journal of Pharmaceutical and Biomedical Analysis, 55(1), 163-169. [Link]
-
Taylor, L. V., et al. (2011). Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions. PubMed. [Link]
-
Lecoeur, M., et al. (2015). The influence of passage number for Caco2 cell models when evaluating P-gp mediated drug transport. ResearchGate. [Link]
-
Taylor, L. V., et al. (2011). Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions. ResearchGate. [Link]
-
Hunter, J., et al. (1993). Functional expression of P-glycoprotein in apical membranes of human intestinal Caco-2 cells. Kinetics of vinblastine secretion and interaction with modulators. The Journal of Biological Chemistry, 268(20), 14991-14997. [Link]
-
Verhoeckx, K., et al. (Eds.). (2015). Troubleshooting Guide for Transport Experiments Across Caco-2 Monolayers. In The Impact of Food Bioactives on Health. Springer. [Link]
-
Ginski, M., & Polak, S. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2533. [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved February 10, 2026, from [Link]
-
Watanabe, T., et al. (2010). Dose-Dependent Targeted Suppression of P-glycoprotein Expression and Function in Caco-2 Cells. Molecular Pharmaceutics, 7(3), 643-651. [Link]
-
Li, D., et al. (2018). Inhibition of P-Glycoprotein Mediated Efflux in Caco-2 Cells by Phytic Acid. Journal of Agricultural and Food Chemistry, 66(3), 642-649. [Link]
-
Admeshop. (n.d.). Permeability, Caco-2 for BCS classification. Retrieved February 10, 2026, from [Link]
-
Patel, J., et al. (2011). Validation of quinidine as a probe substrate for the in vitro P-gp inhibition assay in Caco-2 cell monolayer. ResearchGate. [Link]
-
European Union. (n.d.). In vitro Caco-2 permeability. EURL ECVAM - TSAR. Retrieved February 10, 2026, from [Link]
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved February 10, 2026, from [Link]
-
Shirasaka, Y., et al. (2006). Induction of Human P-glycoprotein in Caco-2 Cells: Development of a Highly Sensitive Assay System for P-glycoprotein-mediated Drug Transport. Drug Metabolism and Pharmacokinetics, 21(5), 414-423. [Link]
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved February 10, 2026, from [Link]
-
Anderle, P., et al. (1998). P-glycoprotein (P-gp) mediated efflux in Caco-2 cell monolayers: the influence of culturing conditions and drug exposure on P-gp expression levels. Journal of Pharmaceutical Sciences, 87(6), 757-762. [Link]
-
TACHIBANA, T., et al. (2014). Compartmental models for apical efflux by P-glycoprotein. Part 2. A theoretical study on transporter kinetic parameters. The AAPS Journal, 16(5), 1029-1039. [Link]
-
ResearchGate. (n.d.). Role of P-glycoprotein in the Uptake/Efflux Transport of Oral Vitamin K Antagonists and Rivaroxaban through the Caco-2 Cell Model. Retrieved February 10, 2026, from [Link]
-
Shirasaka, Y., et al. (2006). Induction of Human P-Glycoprotein in Caco-2 cells: Development of a Highly Sensitive Assay System for P-Glycoprotein-Mediated Drug Transport. ResearchGate. [Link]
-
ResearchGate. (n.d.). Classification of Drug Permeability with a Caco-2 Cell Monolayer Assay. Retrieved February 10, 2026, from [Link]
-
Absorption Systems. (n.d.). Caco-2 permeability, P-gp and BCRP assessment. Retrieved February 10, 2026, from [Link]
-
Belo, J. A., et al. (2022). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. Pharmaceutics, 14(11), 2496. [Link]
-
Neuhoff, S., et al. (2013). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. In Methods in Molecular Biology (Vol. 945, pp. 249-267). Springer. [Link]
-
Hilgendorf, C., et al. (2007). Caco-2 cells, biopharmaceutics classification system (BCS) and biowaiver. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 62(11), 803-816. [Link]
-
ResearchGate. (n.d.). 214 questions with answers in CACO 2 CELLS. Retrieved February 10, 2026, from [Link]
-
Ubigene. (2025). Expert Insights | Tips For Caco-2 Cell Culture & Gene Editing. Retrieved February 10, 2026, from [Link]
-
ResearchGate. (n.d.). Why aren't my Caco-2 cells growing?. Retrieved February 10, 2026, from [Link]
-
ResearchGate. (n.d.). Decreased expression of P-glycoprotein during differentiation in the human intestinal cell line Caco-2. Retrieved February 10, 2026, from [Link]
-
Procell. (2024). Caco-2 Cell Growth Essentials: Traits and Troubleshooting Tips. Retrieved February 10, 2026, from [Link]
-
ResearchGate. (n.d.). Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs. Retrieved February 10, 2026, from [Link]
-
Eurofins Discovery. (n.d.). P-gp substrate assessment (Caco-2). Retrieved February 10, 2026, from [Link]
-
Hori, Y., et al. (2003). Decreased expression of P-glycoprotein during differentiation in the human intestinal cell line Caco-2. Biochemical Pharmacology, 66(1), 145-151. [Link]
-
ResearchGate. (n.d.). P-gp activity of Caco-2 cells in culture on (a) Transwell and (b) 3D.... Retrieved February 10, 2026, from [Link]
-
Sygnature Discovery. (n.d.). Caco-2 Permeability. Retrieved February 10, 2026, from [Link]
-
Li, Y., et al. (2018). Effects of hypoxia on the expression and function of P-gp in Caco-2 cells. Zhongguo Ying Yong Sheng Li Xue Za Zhi, 34(2), 163-168. [Link]
-
ResearchGate. (n.d.). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Retrieved February 10, 2026, from [Link]
-
Li, Y., et al. (2018). Effects of hypoxia on the expression and function of P-gp in Caco-2 cells. PubMed. [Link]
-
m-cersi. (n.d.). Industry Case Studies #2: Successful Permeability Studies supporting BCS Biowaiver in ANDA (Caco-2). Retrieved February 10, 2026, from [Link]
-
Hilgendorf, C., et al. (2007). Caco-2 cells, biopharmaceutics classification system (BCS) and biowaiver. ResearchGate. [Link]
Sources
- 1. Caco-2 Permeability | Evotec [evotec.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Table, Troubleshooting Guide for Transport Experiments Across Caco-2 Monolayers]. - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. The influence of passage number for Caco2 cell models when evaluating P-gp mediated drug transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Passage Number and Culture Time on the Expression and Activity of Insulin-Degrading Enzyme in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Validation of quinidine as a probe substrate for the in vitro P-gp inhibition assay in Caco-2 cell monolayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. admeshop.com [admeshop.com]
- 15. In vitro Caco-2 permeability | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 16. Caco-2 cells, biopharmaceutics classification system (BCS) and biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 18. P-Glycoprotein (P-gp) mediated efflux in Caco-2 cell monolayers: the influence of culturing conditions and drug exposure on P-gp expression levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Decreased expression of P-glycoprotein during differentiation in the human intestinal cell line Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Induction of human P-glycoprotein in Caco-2 cells: development of a highly sensitive assay system for P-glycoprotein-mediated drug transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
Comparative Potency of Ivacaftor and its Metabolites: A Technical Analysis
Executive Summary
Ivacaftor (VX-770) represents a paradigm shift in Cystic Fibrosis (CF) therapy, acting as a CFTR potentiator rather than a symptomatic treatment.[1][2] However, its clinical efficacy is not solely defined by the parent compound.[3] The drug undergoes extensive hepatic metabolism by CYP3A4/5 , yielding two primary metabolites: hydroxymethyl-ivacaftor (M1) and ivacaftor-carboxylate (M6) .
Understanding the differential potency and pharmacokinetic behaviors of M1 and M6 is critical for drug development professionals, particularly when designing drug-drug interaction (DDI) studies or optimizing dosing regimens for pediatric and hepatically impaired populations. This guide provides a rigorous comparison of these compounds, supported by experimental protocols and mechanistic visualizations.
Metabolic Landscape & Structural Relationship
Ivacaftor is extensively metabolized in the liver. The primary biotransformation pathway involves the oxidation of the tert-butyl group to form M1, which is subsequently oxidized to form the carboxylate M6.
Figure 1: Ivacaftor Metabolic Pathway (CYP3A4/5 Mediated)
Caption: Sequential oxidation of Ivacaftor to M1 and M6 mediated by CYP3A enzymes. M1 retains partial activity, while M6 is functionally inactive.
Comparative Pharmacological Profiling
The following data synthesizes in vitro potency assays (Ussing chamber/Patch-clamp) and clinical pharmacokinetic exposure data.
Table 1: Potency and Pharmacokinetic Comparison[4]
| Parameter | Ivacaftor (VX-770) | Metabolite M1 (Hydroxymethyl) | Metabolite M6 (Carboxylate) |
| Pharmacological Status | Active Potentiator | Active | Inactive |
| Relative Potency | 100% (Baseline) | ~16% (1/6th of parent) | <2% (<1/50th of parent) |
| EC50 (G551D-CFTR) | ~100 – 236 nM | ~600 – 1400 nM (Estimated) | >10 µM (Negligible) |
| Plasma Exposure (AUC) | 100% | ~83% of parent | ~63% of parent |
| Protein Binding | >99% (AGP/Albumin) | >99% | >99% |
| CYP3A4 Interaction | Weak Inhibitor | Weak Inhibitor | Strong Inducer |
Mechanistic Analysis[1][2]
-
M1 (The Active Metabolite): M1 retains the core pharmacophore required to bind the CFTR transmembrane domains and stabilize the open channel state. With an AUC of ~83% relative to the parent, M1 contributes significantly to the overall therapeutic effect in vivo.
-
M6 (The DDI Risk): While M6 lacks direct CFTR potentiating activity, it poses a secondary risk as a strong inducer of CYP3A4 . This creates a potential auto-induction loop or interactions with co-administered drugs, a critical factor in polypharmacy for CF patients.
Experimental Validation: The Ussing Chamber Protocol
To objectively assess the potency of Ivacaftor vs. its metabolites, the Ussing Chamber Short-Circuit Current (
Protocol Design Principles (E-E-A-T)
-
Causality: We use specific inhibitors (Amiloride) to isolate the chloride current from sodium transport.
-
Self-Validation: The protocol must include a final step with a specific CFTR inhibitor (CFTRinh-172) to prove that the stimulated current was indeed CFTR-mediated.
Step-by-Step Methodology
-
Cell Culture:
-
Chamber Setup:
-
Mount inserts in Ussing chambers.
-
Bathe both apical and basolateral surfaces in Krebs-Henseleit solution (37°C, pH 7.4), continuously gassed with 95% O₂ / 5% CO₂.
-
Voltage Clamp: Clamp transepithelial voltage (
) to 0 mV to measure short-circuit current ( ).
-
-
Sequential Addition Workflow:
-
Step A (Baseline): Allow
to stabilize (10-20 min). -
Step B (ENaC Block): Add Amiloride (100 µM) apically. Purpose: Block epithelial sodium channels to isolate Cl⁻ currents.
-
Step C (cAMP Activation): Add Forskolin (10 µM) + IBMX (100 µM) . Purpose: Phosphorylate the CFTR R-domain (necessary for potentiation).
-
Step D (Treatment): Add Ivacaftor, M1, or M6 (0.1 nM – 10 µM dose-response). Purpose: Measure the potentiation effect (
). -
Step E (Validation): Add CFTRinh-172 (10 µM) . Purpose: Confirm signal specificity. The current must drop to baseline.
-
Figure 2: Ussing Chamber Experimental Logic
Caption: Logical flow of the Ussing Chamber assay ensuring isolation of CFTR-mediated chloride transport.
Clinical & Research Implications
Dosing in Hepatic Impairment
Because Ivacaftor and M1 are cleared via CYP3A, hepatic impairment significantly increases exposure.
-
Moderate Impairment (Child-Pugh B): Dose is reduced to 150 mg once daily .
-
Severe Impairment (Child-Pugh C): Dose is reduced to 150 mg once every other day or less.
-
Reasoning: The accumulation of M1 (active) contributes to efficacy, but the accumulation of M6 (inactive) increases the risk of CYP3A4 induction, potentially altering the metabolism of other co-medications.
Pediatric Considerations
Pediatric patients (ages 6-11) exhibit higher clearance rates. However, the ratio of M1:Ivacaftor remains clinically significant. Research indicates that M1 levels must be monitored in dose-finding studies because M1 contributes ~1/6th of the net potency. Ignoring M1 leads to an underestimation of the total drug activity in vivo.
Drug-Drug Interactions (DDI)
The dichotomy between M1 and M6 is vital for DDI modeling:
-
M1: Behaves like the parent (Weak CYP3A inhibitor).
-
M6: Behaves as a Strong CYP3A Inducer .
-
Impact: In chronic dosing, the induction effect of M6 may partially offset the inhibition effect of the parent drug, leading to a complex "net effect" on CYP3A activity that is difficult to predict without physiologically based pharmacokinetic (PBPK) modeling.
References
-
Vertex Pharmaceuticals. (2012).[9] KALYDECO (ivacaftor) Prescribing Information. U.S. Food and Drug Administration.[3][6] Link
-
Van Goor, F., et al. (2009).[1] Rescue of CF airway epithelial cell function in vitro by a CFTR potentiator, VX-770. Proceedings of the National Academy of Sciences (PNAS). Link
-
Accurso, F. J., et al. (2010). Effect of VX-770 in persons with cystic fibrosis and the G551D-CFTR mutation. New England Journal of Medicine. Link
-
Schneider, E. K., et al. (2018). Cytochrome P450 3A4 Induction: Lumacaftor versus Ivacaftor Potentially Resulting in Significantly Reduced Plasma Concentration of Ivacaftor. Drug Metabolism Letters. Link
-
Cholon, D. M., et al. (2014). Potentiator ivacaftor abrogates pharmacological correction of ΔF508 CFTR in cystic fibrosis. Science Translational Medicine. Link
-
FDA Center for Drug Evaluation and Research. (2012). Medical Review: Application Number 203188Orig1s000. Link
Sources
- 1. Cystic fibrosis drug ivacaftor stimulates CFTR channels at picomolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vx-770 potentiates CFTR function by promoting decoupling between the gating cycle and ATP hydrolysis cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potentiator Ivacaftor Abrogates Pharmacological Correction of ΔF508 CFTR in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Variable cellular ivacaftor concentrations in people with cystic fibrosis on modulator therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PharmGKB summary: ivacaftor pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Comparative Profiling and Validation: The Pharmacological Inactivity of Ivacaftor Carboxylate (M6)
[1]
Executive Summary & Technical Context
Ivacaftor (VX-770) is a CFTR potentiator that facilitates chloride transport by increasing the channel open probability (
This process yields two primary metabolites:[3][4][5][6]
-
M1 (Hydroxymethyl-ivacaftor): Pharmacologically active (approx. 1/6th potency of parent).[3][4][7]
-
M6 (Ivacaftor carboxylate): The major metabolite, accounting for ~43% of elimination, yet considered pharmacologically inactive .[3][4]
The Objective: In drug development and bioanalytical assays, validating the inactivity of M6 is critical to ensure that measured therapeutic efficacy is attributed solely to the parent drug and its active M1 metabolite. This guide outlines the structural basis for this inactivity and provides self-validating protocols to confirm it experimentally.
Metabolic Pathway & Structural Divergence
The transition from active potentiator to inactive waste product is driven by the oxidation of the hydrophobic tert-butyl moiety into a polar carboxylic acid. This structural alteration drastically changes the molecule's physicochemical properties, preventing it from engaging the hydrophobic pocket on the CFTR transmembrane domains.
Visualization: Metabolic Cascade of Ivacaftor
The following diagram illustrates the sequential oxidation by CYP3A enzymes.
Figure 1: Sequential oxidation of Ivacaftor to M1 and M6.[3][6] The introduction of the carboxylate group in M6 marks the loss of pharmacological activity.[8][3]
Comparative Profiling: Parent vs. Metabolites
The following data synthesizes physicochemical and pharmacological differences. Note the drastic drop in potency for M6 despite its high systemic abundance.
| Feature | Ivacaftor (VX-770) | M1 (Hydroxymethyl) | M6 (Carboxylate) |
| Pharmacological Status | Primary Active | Active | Inactive |
| Chemical Modification | Parent Structure | Monohydroxylation of tert-butyl | Oxidation of tert-butyl to -COOH |
| Relative Potency (EC50) | 1.0 (Reference) | ~0.16 (1/6th of parent) | < 0.02 (<1/50th of parent) |
| CFTR Binding Mode | Hydrophobic Interaction | Retains Hydrophobicity | Polar/Charge Repulsion |
| Elimination Route | Feces (Minor) | Feces (22%) | Feces (43% - Major) |
| Plasma Protein Binding | >99% | >99% | >99% |
Mechanistic Insight: The binding site for Ivacaftor on CFTR is located at the interface of the membrane-spanning domains, a highly lipophilic environment. The conversion of the tert-butyl group to a carboxylate (M6) introduces a localized negative charge and high polarity, creating an energetic penalty that prevents the molecule from docking into this hydrophobic cleft.
Experimental Protocols for Validation
To scientifically validate M6 inactivity, one must prove two things:
-
Lack of Efficacy: It does not potentiate CFTR currents.
-
Lack of Antagonism: It does not block the parent drug (VX-770).
Protocol A: Ussing Chamber Electrophysiology (Gold Standard)
This assay measures short-circuit current (
Reagents:
-
Cell Line: Fischer Rat Thyroid (FRT) cells expressing CFTR-G551D or primary Human Bronchial Epithelial (HBE) cells.
-
Compounds: VX-770 (10 µM stock), M6 Standard (10 µM stock), Forskolin (cAMP agonist), CFTRinh-172 (Specific inhibitor).
Step-by-Step Workflow:
-
Culture: Grow cells on Snapwell permeable supports until transepithelial resistance (
) > 1000 . -
Mounting: Mount inserts in Ussing chambers bathed in Krebs-Henseleit solution at 37°C, bubbled with 95%
/ 5% . -
Voltage Clamp: Clamp voltage to 0 mV to measure
. -
Activation (Baseline): Add Forskolin (10 µM) to induce cAMP-mediated phosphorylation. Wait for stable plateau.
-
Challenge (M6): Add M6 (ranging 1 nM – 10 µM) .
-
Expected Result: No significant increase in
( of positive control).
-
-
Positive Control (VX-770): Wash or add VX-770 (10 µM) directly to the same well.
-
Expected Result: Rapid, robust increase in
.
-
-
Validation (Inhibition): Add CFTRinh-172 (10 µM) .
-
Self-Validation: Current must drop below baseline, confirming the signal was CFTR-mediated.
-
Protocol B: Competitive Binding / Displacement Assay
To ensure M6 does not act as a silent antagonist (binding without activating).
Workflow:
-
Pre-incubate cells with M6 (10x excess, e.g., 100 µM) for 30 minutes.
-
Add VX-770 (EC50 concentration) .
-
Readout: Measure Chloride transport (via FLIPR or Ussing).
-
Analysis: If M6 binds the same site, it should shift the VX-770 dose-response curve to the right.
-
Result: M6 typically shows no shift , indicating it does not compete for the potentiator binding site.
-
Validation Workflow Visualization
This diagram outlines the logical flow from synthesis to data reporting, ensuring a closed-loop validation process.
Figure 2: Decision tree for validating the pharmacological inactivity of the M6 metabolite.
References
-
Vertex Pharmaceuticals. (2012).[2][6] KALYDECO (ivacaftor) Prescribing Information. FDA Access Data. Link
-
Van Goor, F., et al. (2009).[3] Rescue of CF airway epithelial cell function in vitro by a CFTR potentiator, VX-770.[2][4] Proceedings of the National Academy of Sciences, 106(44), 18825–18830.[3][4] Link[3][4]
-
FDA Center for Drug Evaluation and Research. (2012). Pharmacology Review: Ivacaftor (Application Number: 203188Orig1s000). Link
-
Guimbellot, J., et al. (2024).[5] Differential distribution of ivacaftor and its metabolites in plasma and human airway epithelia. Pulmonary Pharmacology & Therapeutics. Link
Sources
- 1. Synthesis and Evaluation of Ivacaftor Derivatives with Reduced Lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ivacaftor potentiation of multiple CFTR channels with gating mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PharmGKB summary: ivacaftor pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ivacaftor: A Novel Gene-Based Therapeutic Approach for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential distribution of ivacaftor and its metabolites in plasma and human airway epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Differential distribution of ivacaftor and its metabolites in plasma and human airway epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (IVA-M6) [benchchem.com]
Analytical Method Cross-Validation: Ivacaftor Carboxylate Quantification Strategies
Executive Summary
Objective: To provide a rigorous technical comparison between LC-MS/MS and HPLC-UV methodologies for the quantification of Ivacaftor Carboxylate (M6), the major non-active metabolite of the CFTR potentiator Ivacaftor (VX-770).
Significance: While Ivacaftor (IVA) and its hydroxymethyl metabolite (M1) are pharmacologically active, the carboxylate metabolite (M6) represents a critical biomarker for hepatic clearance and compliance monitoring. M6 circulates at high concentrations (often exceeding parent drug levels in steady-state) due to its high protein binding (>99%) and elimination kinetics. Accurate quantification of M6 is essential for comprehensive pharmacokinetic (PK) profiling, particularly in patients with hepatic impairment where the M6/Parent ratio shifts significantly.
Metabolic & Chemical Context
Understanding the analyte's origin is prerequisite to method selection. Ivacaftor undergoes extensive hepatic metabolism via CYP3A4/5.[1]
-
Ivacaftor (IVA): Lipophilic parent.[2]
-
Hydroxymethyl-Ivacaftor (M1): Active metabolite (formed via oxidation).
-
This compound (M6): Inactive, highly polar metabolite (formed via further oxidation of M1).
Visualization: Metabolic Pathway & Analyte Properties
The following diagram illustrates the oxidative pathway and the polarity shift that dictates chromatographic behavior.
Figure 1: Metabolic trajectory of Ivacaftor.[1] Note the mass shifts utilized in MS detection and the polarity gradient affecting HPLC retention.
Method A: LC-MS/MS (The Gold Standard)
Best For: Clinical trials, low-volume pediatric samples, and simultaneous quantification of multiple CFTR modulators.
Technical Rationale
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) offers superior specificity. Because M6 is structurally similar to M1 (differing only by oxidation state), UV detection requires baseline chromatographic separation. MS/MS discriminates by mass-to-charge ratio (m/z), allowing for faster "ballistic" gradients where peaks may partially co-elute.
Experimental Protocol
-
Instrumentation: Triple Quadrupole MS (e.g., AB Sciex 6500+ or Waters Xevo TQ-S).
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.[3][4]
-
Stationary Phase: C18 Column (e.g., Waters XSelect HSS T3, 2.1 x 50mm, 2.5µm) is preferred to retain the polar Carboxylate metabolite.
Step-by-Step Workflow
-
Sample Prep (Protein Precipitation):
-
Aliquot 20 µL plasma.[5]
-
Add 200 µL Acetonitrile containing Internal Standard (IS) (e.g., Ivacaftor-d9). Reasoning: High organic ratio ensures complete precipitation of plasma proteins which bind heavily to M6.
-
Vortex (1 min) and Centrifuge (10,000g, 5 min).
-
Dilute supernatant 1:1 with water to match initial mobile phase conditions (prevents peak fronting).
-
-
Chromatography:
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 40% B to 90% B over 2 minutes. Note: M6 elutes first due to carboxyl group polarity.
-
-
Detection (MRM Transitions):
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Cone Voltage (V) | Collision Energy (eV) |
| Ivacaftor (IVA) | 393.2 | 172.1 | 30 | 25 |
| Metabolite M1 | 409.2 | 391.2 | 30 | 20 |
| Carboxylate (M6) | 423.2 | 377.2 | 35 | 28 |
| IS (IVA-d9) | 402.2 | 181.1 | 30 | 25 |
Method B: HPLC-UV (The Robust Alternative)
Best For: Routine Therapeutic Drug Monitoring (TDM) in hospital labs without MS capabilities; high-concentration stability studies.
Technical Rationale
While less sensitive, HPLC-UV is sufficient for M6 because steady-state trough levels often exceed 0.5 µg/mL. The carboxylate group does not significantly alter the UV chromophore of the quinolone core, allowing detection at the same wavelength as the parent.
Experimental Protocol
-
Detector: Diode Array (DAD) or Variable Wavelength Detector (VWD).
-
Wavelength: 260 nm (Max absorption for quinolone core).
-
Stationary Phase: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).
Step-by-Step Workflow
-
Sample Prep (Liquid-Liquid Extraction - LLE):
-
Why LLE? UV lacks the specificity of MS. LLE removes polar interferences that might co-elute with the early-eluting M6.
-
Aliquot 200 µL plasma.[3]
-
Add 1 mL TBME (tert-Butyl methyl ether).
-
Vortex (5 min), Centrifuge, Freeze aqueous layer.
-
Decant organic layer, evaporate to dryness, reconstitute in Mobile Phase.
-
-
Chromatography (Isocratic):
Comparative Analysis & Cross-Validation
Performance Data Summary
| Feature | Method A: LC-MS/MS | Method B: HPLC-UV |
| LLOQ (Sensitivity) | 1 - 5 ng/mL | 20 - 50 ng/mL |
| Linearity Range | 5 - 5000 ng/mL | 50 - 10000 ng/mL |
| Sample Volume | 10 - 20 µL | 100 - 200 µL |
| Run Time | 3 - 5 minutes | 12 - 15 minutes |
| Selectivity | High (Mass based) | Moderate (Time based) |
| M6 Specificity | Excellent (distinct mass) | Risk of overlap with polar matrix |
Cross-Validation Logic (Bland-Altman)
To validate the HPLC-UV method against the Gold Standard (LC-MS/MS), run 30 clinical samples on both platforms.
-
Calculate Bias: Mean difference between (Method A - Method B).
-
Limits of Agreement: Bias ± 1.96 × SD of differences.
-
Acceptance: 90% of samples should fall within ±20% of the mean.
Visualization: Cross-Validation Workflow
This diagram outlines the decision logic for validating the alternative method.
Figure 2: Workflow for cross-validating the HPLC-UV method against the LC-MS/MS reference standard.
References
-
Vertex Pharmaceuticals. (2012). Kalydeco (Ivacaftor) Clinical Pharmacology and Biopharmaceutics Review. FDA Center for Drug Evaluation and Research. Link
-
Habler, K., et al. (2017). Optimized LC-MS/MS Method for the High-throughput Analysis of Clinical Samples of Ivacaftor, Its Major Metabolites, and Lumacaftor. Journal of Visualized Experiments.[8] Link
-
Sravanthi, B., & Divya, M. (2016).[9] Analytical Method Development and Validation of Ivacaftor and Lumacaftor by RP-HPLC Method. Indo American Journal of Pharmaceutical Sciences.[9] Link
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.Link
-
Grieger, J., et al. (2020). Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, this compound, Lumacaftor, and Tezacaftor in Plasma.[5][10][11] Therapeutic Drug Monitoring.[11] Link
Sources
- 1. PharmGKB summary: ivacaftor pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ivacaftor pharmacokinetics and lymphatic transport after enteral administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized LC-MS/MS Method for the High-throughput Analysis of Clinical Samples of Ivacaftor, Its Major Metabolites, and Lumacaftor in Biological Fluids of Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, this compound, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpns.com [ijrpns.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Optimized LC-MS/MS Method for the High-throughput Analysis of Clinical Samples of Ivacaftor, Its Major Metabolites, and Lumacaftor in Biological Fluids of Cystic Fibrosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iajps.com [iajps.com]
- 10. Quantification of Ivacaftor, Tezacaftor, Elexacaftor, and Lumacaftor and their active metabolites in plasma using UHPLC-MS/MS: Doors open to the application of therapeutic drug monitoring in cystic fibrosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Real‐world population pharmacokinetics of tezacaftor‐ivacaftor in children with cystic fibrosis: The SYM‐CF study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ivacaftor Carboxylate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Ivacaftor carboxylate. Our focus is to deliver procedural, step-by-step guidance that goes beyond a simple checklist, ensuring a deep understanding of the safety principles involved. By explaining the causality behind each recommendation, we aim to build a foundation of trust and become your preferred source for laboratory safety and chemical handling information.
This compound (M6) is a principal, inactive metabolite of Ivacaftor, a CFTR potentiator used in the treatment of cystic fibrosis. While the parent compound, Ivacaftor, has a more extensively documented safety profile, it is prudent to handle its metabolites with a similar or even heightened level of caution, as their toxicological properties may not be fully characterized. The safety data for Ivacaftor indicates it may cause skin, eye, and respiratory irritation, and is suspected of damaging fertility or the unborn child[1]. Therefore, a robust personal protective equipment (PPE) strategy is not merely a regulatory formality but a critical component of safe laboratory practice.
Core Directive: A Risk-Based Approach to PPE Selection
The selection of appropriate PPE is fundamentally linked to a thorough risk assessment of the procedures being performed. Handling milligram quantities of a solid in a contained environment will require a different level of protection than managing a large-scale solution transfer or cleaning up a spill. The following sections detail the minimum required PPE, with escalations based on the nature of the work.
Engineering Controls: Your First Line of Defense
Before any discussion of PPE, it is crucial to emphasize the role of engineering controls. All handling of this compound, particularly in its powdered form, should be conducted within a certified chemical fume hood to minimize inhalation exposure[2]. The availability of a safety shower and an eye wash station is mandatory in any laboratory where this compound is handled[3].
Essential Personal Protective Equipment Ensemble
The following table summarizes the essential PPE for handling this compound, categorized by the level of risk associated with the task.
| Task Risk Level | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Low Risk (e.g., handling sealed containers, working with dilute solutions in a closed system) | Single pair of chemical-resistant nitrile gloves. | Safety glasses with side shields. | Not typically required if handled in a fume hood. | Disposable lab coat. |
| Moderate Risk (e.g., weighing solids, preparing stock solutions, small-scale transfers) | Double-gloving with chemical-resistant nitrile gloves. | Chemical splash goggles. | NIOSH/MSHA-approved respirator (e.g., N95 or higher) is recommended, especially when handling powders. | Disposable, long-sleeved gown with knit cuffs. |
| High Risk (e.g., cleaning up spills, large-volume transfers, procedures with a high potential for aerosolization) | Double-gloving with chemical-resistant nitrile gloves. | Face shield worn over chemical splash goggles. | A positive-pressure supplied-air respirator may be required for high airborne contaminant concentrations[3]. | Impermeable, disposable "bunny suit" coveralls[4]. |
In-Depth Protocol and Rationale
Hand Protection: Preventing Dermal Absorption
Dermal contact is a primary route of exposure for many active pharmaceutical ingredients. Ivacaftor is known to cause skin irritation[1].
-
Glove Selection: Always use powder-free, chemical-resistant gloves. Nitrile gloves are a common and effective choice. Latex gloves should be avoided due to the risk of allergic reactions and potential for poor chemical resistance.
-
Double-Gloving: For moderate to high-risk activities, double-gloving is required[4]. This practice provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin. The outer glove should be changed every 30 minutes or immediately if contamination is suspected[4].
Eye and Face Protection: Shielding Against Splashes and Aerosols
Ivacaftor can cause serious eye irritation[1]. The choice of eye and face protection should be dictated by the potential for splashes or aerosol generation.
-
Safety Glasses: At a minimum, safety glasses with side shields must be worn for all laboratory activities[3].
-
Goggles: When there is a risk of splashing, such as during solution transfers or when working with larger volumes, chemical splash goggles are required to provide a complete seal around the eyes[4].
-
Face Shield: For high-risk procedures, a face shield should be worn in conjunction with goggles to protect the entire face[4].
Respiratory Protection: Minimizing Inhalation Hazards
The inhalation of powdered active pharmaceutical ingredients is a significant risk. Ivacaftor may cause respiratory irritation[1].
-
Fume Hood: As an engineering control, a laboratory fume hood is the primary method for preventing respiratory exposure[2].
-
Respirators: If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA-approved respirator should be worn[3]. An N95 respirator is a common choice for protection against particulates. For situations with high airborne concentrations, a positive-pressure supplied-air respirator may be necessary[3].
Body Protection: A Barrier Against Contamination
Protective clothing prevents the contamination of personal clothing and skin.
-
Lab Coats and Gowns: A disposable, long-sleeved gown that closes in the back and has tight-fitting cuffs is recommended to provide a more complete barrier than a standard lab coat[4]. Gowns worn in hazardous areas should not be worn elsewhere and should be changed immediately after a spill or every two to three hours during continuous use[4].
-
Coveralls: For high-risk scenarios, "bunny suit" coveralls offer head-to-toe protection[4].
Operational and Disposal Plans
A systematic approach to donning, doffing, and disposing of PPE is crucial to prevent cross-contamination.
Step-by-Step PPE Donning and Doffing Procedure
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
